Zolpidem-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[6-methyl-2-[4-(trideuteriomethyl)phenyl]imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i1D3 |
InChI Key |
ZAFYATHCZYHLPB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Zolpidem-d7 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard of Internal Standards in Mass Spectrometry
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy and precision of the data are paramount. A critical component in achieving reliable results is the use of an appropriate internal standard (IS). An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This mimicry allows for the correction of variability that can be introduced at various stages, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.
Stable isotope-labeled (SIL) compounds are widely considered the "gold standard" for internal standards in LC-MS/MS. By replacing one or more atoms of the analyte with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), a molecule is created that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave similarly during analysis.
This technical guide provides an in-depth exploration of Zolpidem-d7, a deuterated analog of the hypnotic agent zolpidem, and its mechanism of action as an internal standard in the quantitative analysis of zolpidem in biological matrices.
Mechanism of Action: Why this compound Excels as an Internal Standard
The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its structure is identical to zolpidem, except that seven hydrogen atoms have been replaced with deuterium atoms. This subtle modification results in a predictable increase in its molecular weight, making it easily distinguishable from native zolpidem by the mass spectrometer.
The core of its mechanism of action lies in its ability to track the analyte through every step of the analytical workflow:
-
Sample Preparation: During extraction from complex biological matrices such as plasma, urine, or hair, any loss of zolpidem due to incomplete recovery will be mirrored by a proportional loss of this compound.[1][2] This is because their similar polarities and chemical properties cause them to partition identically between different phases in both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Chromatographic Separation: In reversed-phase liquid chromatography, zolpidem and this compound exhibit nearly identical retention times. They interact with the stationary phase in the same manner, ensuring they co-elute. This co-elution is crucial because it means that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time as they enter the mass spectrometer's ion source.
-
Ionization: In the ion source of the mass spectrometer (typically electrospray ionization - ESI), zolpidem and this compound have virtually identical ionization efficiencies. Therefore, any suppression or enhancement of the ionization signal caused by co-eluting matrix components will affect both compounds to the same degree.
-
Detection: The mass spectrometer detects the precursor and product ions of both zolpidem and this compound. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. Because the concentration of this compound is known, any variations in the analytical process that affect the signal intensity are canceled out when this ratio is calculated, leading to a highly accurate and precise measurement of the zolpidem concentration in the original sample.
The following diagram illustrates the logical relationship of how this compound mimics zolpidem throughout the analytical process.
Caption: The parallel tracking of Zolpidem and this compound.
Experimental Protocols and Data
The following sections provide a summary of typical experimental conditions and validation data for the quantification of zolpidem using this compound as an internal standard.
Sample Preparation
The extraction of zolpidem and this compound from biological matrices is most commonly achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Solid-Phase Extraction (SPE): This is a popular technique due to its high recovery and ability to provide clean extracts.
| Parameter | Example Protocol 1 | Example Protocol 2 |
| SPE Sorbent | Mixed-mode cation exchange | C18 |
| Conditioning | Methanol, followed by buffer | Methanol, followed by water |
| Sample Loading | Plasma sample diluted with buffer | Plasma sample made basic |
| Washing | Acidic solution, followed by methanol | Water |
| Elution | Methylene chloride:isopropanol:ammonium hydroxide | Methanol |
Liquid-Liquid Extraction (LLE): LLE is a simpler, though sometimes less clean, extraction method.
| Parameter | Example Protocol |
| Extraction Solvent | 1-Chlorobutane |
| Sample pH | Neutral or slightly basic |
| Procedure | Vortex mixing followed by centrifugation |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of zolpidem and this compound are performed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.
Typical LC Parameters:
| Parameter | Typical Conditions |
| Column | C18 (e.g., Zorbax SB-C18, Xselect HSS T3) |
| Mobile Phase A | Aqueous buffer (e.g., ammonium formate, formic acid) |
| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A gradient is typically used to ensure good separation and peak shape. |
Typical MS/MS Parameters (Multiple Reaction Monitoring - MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zolpidem | 308.1 - 308.2 | 235.0 - 235.2, 263.0 |
| Zolpidem-d6 | 314.1 - 314.2 | 235.1, 263.0 |
| This compound | 315.2 | 236.0 |
Method Validation Data
Bioanalytical methods using this compound as an internal standard are validated to demonstrate their reliability. Key validation parameters include linearity, precision, and accuracy.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL in urine/plasma; as low as 1.0 pg/mg in hair |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% bias) | Within ±15% of the nominal concentration |
| Recovery | 65% - 105% |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of zolpidem in a biological sample using this compound as an internal standard.
Caption: Bioanalytical workflow for Zolpidem quantification.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of zolpidem in complex biological matrices. Its mechanism of action is based on the principles of stable isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively compensate for variations throughout the analytical process. The use of this compound in LC-MS/MS methods provides the high level of reliability required in research, clinical, and forensic toxicology settings. The detailed experimental protocols and robust validation data consistently demonstrate the suitability of this compound as the internal standard of choice for zolpidem bioanalysis.
References
Zolpidem-d7: A Technical Guide to its Certificate of Analysis and Purity Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) and purity specifications for Zolpidem-d7, a deuterated internal standard crucial for the accurate quantification of Zolpidem in various analytical applications. This document outlines the key quality attributes, analytical methodologies, and quality control workflows associated with a certified reference material (CRM) of this compound.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis for this compound is a formal document that certifies the identity, purity, and concentration of the material. It provides a critical assurance of the quality and reliability of the standard for use in quantitative analysis. Below are tables summarizing the typical data presented in a CoA for this compound.
Table 1: Compound Identification and Physical Properties
| Parameter | Specification |
| Compound Name | This compound |
| Chemical Formula | C₁₉H₁₄D₇N₃O |
| Molecular Weight | 314.43 g/mol |
| CAS Number | 1049791-63-7 |
| Appearance | Clear, colorless solution |
| Solvent | Methanol |
| Concentration | 100 µg/mL (with uncertainty) |
| Storage Condition | -20°C, protected from light |
Table 2: Analytical Test Results and Purity Specifications
| Analytical Test | Method | Specification | Representative Result |
| Purity (Chemical) | HPLC-UV | ≥ 98.0% | 99.8% |
| Purity (Isotopic) | LC-MS/MS | ≥ 99 atom % D | 99.6 atom % D |
| Identity | ¹H-NMR, LC-MS/MS | Conforms to structure | Conforms |
| Concentration | Gravimetric preparation | 100 µg/mL ± 2% | 100.5 µg/mL |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are representative of the rigorous testing that a certified reference material undergoes.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of the this compound standard by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity
LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and to determine its isotopic purity.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
Zolpidem (unlabeled): Precursor ion (m/z) → Product ion (m/z)
-
-
Procedure for Isotopic Purity: The peak areas of the MRM transitions for this compound and any detected unlabeled Zolpidem are used to calculate the isotopic enrichment.
-
Procedure for Identity: The fragmentation pattern of the analyte is compared with a reference spectrum of Zolpidem to confirm its identity.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is employed to confirm the chemical structure of the this compound molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Procedure: A small amount of the dried this compound standard is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the expected molecular structure. The reduction in signal intensity at the deuterated positions confirms the isotopic labeling.
Quality Control and Certification Workflow
The production and certification of a this compound certified reference material follow a stringent quality control process to ensure its accuracy and reliability. The following diagram illustrates a typical workflow.
Caption: Quality control workflow for this compound certified reference material.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the critical quality attributes and analytical testing that underpin a high-quality this compound certified reference material. The detailed specifications and methodologies outlined herein are essential for ensuring the accuracy and reliability of analytical data in research and regulated environments.
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Zolpidem and the Prospective Impact of Deuteration (Zolpidem-d7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zolpidem, a widely prescribed non-benzodiazepine hypnotic, undergoes extensive and rapid metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This rapid metabolism contributes to its short half-life, which is beneficial for reducing next-day residual effects but can also limit its duration of action. Strategic deuteration of zolpidem to create zolpidem-d7 presents a compelling avenue for modifying its pharmacokinetic profile. By substituting hydrogen atoms with deuterium at key metabolic sites, it is possible to slow down the rate of metabolism through the kinetic isotope effect. This could lead to a longer half-life, increased systemic exposure, and potentially a more sustained therapeutic effect.
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of zolpidem. While direct comparative human pharmacokinetic data for this compound is not publicly available, this document will explore the anticipated effects of deuteration based on the well-understood metabolic pathways of zolpidem. It also includes detailed experimental protocols for conducting pharmacokinetic studies and visualizations of metabolic pathways and experimental workflows.
Pharmacokinetics of Zolpidem
Zolpidem is characterized by rapid absorption and a relatively short elimination half-life. Its pharmacokinetic profile can be influenced by factors such as dosage form, food intake, age, and gender.
Absorption
Zolpidem is quickly absorbed from the gastrointestinal tract following oral administration.[1] Peak plasma concentrations (Tmax) are typically reached within 0.5 to 3 hours.[2][3] The absolute bioavailability of oral zolpidem is approximately 70%.[4][5] Ingestion of zolpidem with or immediately after a meal can delay its absorption, leading to a lower peak plasma concentration (Cmax) and a longer Tmax.[1]
Distribution
Zolpidem is widely distributed throughout the body and exhibits a high degree of protein binding, approximately 92.5%.[1]
Metabolism
Zolpidem is extensively metabolized by the liver into inactive metabolites.[5][6] The primary metabolic pathways are oxidation of the methyl groups on the phenyl and imidazopyridine rings to form carboxylic acid derivatives, and hydroxylation of the imidazopyridine moiety.[6][7]
The major cytochrome P450 isoenzymes responsible for zolpidem metabolism are:
-
CYP3A4 (approximately 61%) : Plays the most significant role in zolpidem's metabolism.[4][7]
-
CYP2C9 (approximately 22%) : A notable contributor to its metabolism.[4][7]
-
CYP1A2 (approximately 14%) : Also involved in the metabolic process.[4][7]
-
CYP2D6 and CYP2C19 (less than 3% each) : Minor contributors.[4][7]
The main metabolites are zolpidem phenyl-4-carboxylic acid (ZPCA) and zolpidem 6-carboxylic acid (ZCA).[4] These metabolites are pharmacologically inactive and are excreted primarily through the kidneys.[6]
Elimination
The elimination half-life of immediate-release zolpidem in healthy adults is typically between 2 and 3 hours.[4] The half-life can be prolonged in elderly patients and those with hepatic impairment.[1][4]
This compound: The Rationale for Deuteration
This compound is a deuterated analog of zolpidem, where seven hydrogen atoms have been replaced by deuterium atoms. The use of deuterated internal standards like this compound is common in bioanalytical methods for accurate quantification of the parent drug.[8] However, the therapeutic potential of deuterated zolpidem lies in the "deuterium switch" or kinetic isotope effect.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the breaking of a C-H bond is often the rate-limiting step in drug metabolism by CYP enzymes, replacing hydrogen with deuterium at a site of metabolism can slow down the metabolic process. This can lead to:
-
Reduced rate of metabolism : Leading to a longer elimination half-life.
-
Increased systemic exposure (AUC) : As less of the drug is cleared on the first pass through the liver.
-
Lower peak plasma concentration (Cmax) : If the rate of absorption is unchanged but first-pass metabolism is reduced.
-
Potentially altered metabolite profile : Shifting metabolism towards alternative pathways if one is significantly slowed.
For zolpidem, deuteration of the methyl groups on the phenyl and imidazopyridine rings, which are the primary sites of oxidation, would be the most logical approach to modulate its pharmacokinetics. Slowing the metabolism at these positions could lead to a more sustained therapeutic concentration profile, potentially improving sleep maintenance without significantly increasing the risk of next-day impairment if the degree of deuteration is carefully optimized.
Data Presentation: Pharmacokinetic Parameters of Zolpidem
The following table summarizes the key pharmacokinetic parameters of immediate-release zolpidem in healthy adults.
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 0.5 - 3 hours | [2][3] |
| Cmax (Peak Plasma Concentration) | 59 ng/mL (5 mg dose), 121 ng/mL (10 mg dose) | [6] |
| AUC (Area Under the Curve) | Varies with dose | [3] |
| Bioavailability | ~70% | [4][5] |
| Protein Binding | ~92.5% | [1] |
| Elimination Half-life (t½) | 2 - 3 hours | [4] |
| Volume of Distribution (Vd) | 0.54 L/kg | [2] |
| Clearance (CL) | 0.24 - 0.27 L/hr/kg | [5] |
Experimental Protocols
The following are representative protocols for conducting a pharmacokinetic study of zolpidem and for in vitro metabolism studies. These can be adapted for a comparative study of zolpidem and this compound.
Human Pharmacokinetic Study Protocol
Objective: To compare the pharmacokinetic profiles of a single oral dose of zolpidem and this compound in healthy adult volunteers.
Study Design: A single-center, open-label, randomized, two-way crossover study with a washout period of at least 7 days between doses.
Subjects: Healthy male and female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
Procedure:
-
Subjects will be administered a single oral dose of 10 mg zolpidem or a molar equivalent dose of this compound with 240 mL of water after an overnight fast.
-
Blood samples (approximately 5 mL) will be collected into EDTA-containing tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples (100 µL) are spiked with an internal standard (e.g., a different deuterated analog of zolpidem or a structurally similar compound). Proteins are precipitated with acetonitrile, and the supernatant is evaporated and reconstituted in the mobile phase. Alternatively, solid-phase extraction (SPE) can be used for sample clean-up.[9]
-
Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used to detect the transitions for zolpidem (e.g., m/z 308.2 → 235.2) and this compound.[10]
Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine the following pharmacokinetic parameters for both zolpidem and this compound: Cmax, Tmax, AUC0-t, AUC0-inf, t½, CL/F, and Vd/F.
In Vitro Metabolism Protocol
Objective: To compare the rate of metabolism of zolpidem and this compound by human liver microsomes and specific CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled)
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP1A2)
-
NADPH regenerating system
-
Zolpidem and this compound standards
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Incubations will be performed in a 96-well plate format.
-
A master mix containing human liver microsomes (or recombinant CYP enzyme), NADPH regenerating system, and buffer will be prepared.
-
Zolpidem or this compound will be added to the wells at various concentrations (e.g., 0.1 to 100 µM).
-
The reaction will be initiated by the addition of the substrate and incubated at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction will be terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples will be centrifuged, and the supernatant will be analyzed by LC-MS/MS to quantify the remaining parent compound and the formation of metabolites.
Data Analysis: The rate of disappearance of the parent compound and the rate of formation of metabolites will be determined. Michaelis-Menten kinetics will be used to calculate the Km and Vmax for each compound with each enzyme system.
Mandatory Visualizations
Metabolic Pathways of Zolpidem
Caption: Metabolic pathways of Zolpidem.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: Experimental workflow for a human pharmacokinetic study.
Conclusion
Zolpidem is a well-characterized hypnotic agent with a pharmacokinetic profile dominated by rapid absorption and extensive hepatic metabolism. The strategic deuteration of zolpidem to create this compound offers a promising approach to modulate its metabolism, potentially leading to an improved pharmacokinetic profile with a longer duration of action. While direct comparative data is currently lacking, the principles of the kinetic isotope effect and the known metabolic pathways of zolpidem provide a strong rationale for further investigation. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting the necessary studies to fully elucidate the pharmacokinetic and metabolic differences between zolpidem and its deuterated analogs. Such research is crucial for the development of next-generation hypnotics with optimized therapeutic profiles.
References
- 1. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. researchgate.net [researchgate.net]
- 4. Zolpidem - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape for Deuterated Standards in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated standards has become an indispensable tool in modern research, particularly within the pharmaceutical and biotechnology industries. These stable isotope-labeled compounds serve as ideal internal standards in bioanalytical methods, enabling precise and accurate quantification of drugs and their metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the regulatory guidelines, experimental protocols, and best practices for the effective use of deuterated standards in a research setting, with a focus on bioanalytical method validation and key in vitro and in vivo studies.
Core Principles and Regulatory Framework
The fundamental principle behind using a deuterated internal standard (IS) is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and mass spectrometric detection.[1] This co-elution and similar ionization efficiency effectively compensates for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more robust and reliable data.[2][3]
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation that implicitly and explicitly address the use of stable isotope-labeled internal standards. The most recent harmonized guideline, ICH M10, provides a unified framework for bioanalytical method validation and study sample analysis.[4][5][6]
Data Presentation: Key Acceptance Criteria for Bioanalytical Method Validation
Quantitative data from bioanalytical method validation studies are crucial for demonstrating the reliability of an assay. The following tables summarize the key acceptance criteria as outlined by the FDA and EMA (largely harmonized under ICH M10).
| Parameter | Acceptance Criteria (Chromatographic Assays) | Regulatory Guidance |
| Calibration Curve | At least 75% of non-zero standards should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%. A minimum of 6 non-zero standards is required. | FDA Bioanalytical Method Validation Guidance (2018), ICH M10[5] |
| Accuracy (Within-run and Between-run) | The mean concentration at each QC level should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%. | EMA Guideline on bioanalytical method validation (2011), ICH M10[5][7] |
| Precision (Within-run and Between-run) | The coefficient of variation (CV) should not exceed 15% for each QC level, except for the LLOQ, where it should not exceed 20%. | EMA Guideline on bioanalytical method validation (2011), ICH M10[5][7] |
| Selectivity | The response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response in the LLOQ sample.[8] | ICH M10 |
| Matrix Effect | The matrix factor (analyte peak response in the presence of matrix divided by the analyte peak response in the absence of matrix) should be evaluated. The CV of the IS-normalized matrix factor should not be greater than 15%. | FDA Bioanalytical Method Validation Guidance (2018) |
| Carryover | Carryover in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ and 5% for the internal standard. | ICH M10 |
| Dilution Integrity | If samples are to be diluted, the accuracy and precision of the diluted samples should be within ±15% of the nominal concentration. | EMA Guideline on bioanalytical method validation (2011)[7] |
| Stability Parameter | Acceptance Criteria | Regulatory Guidance |
| Short-Term (Bench-Top) Stability | Analyte in the biological matrix is stable for the expected duration of sample handling and processing at the relevant temperature. Mean concentration of stability QCs should be within ±15% of the nominal concentration. | FDA Bioanalytical Method Validation Guidance (2018), ICH M10[7] |
| Long-Term Stability | Analyte in the biological matrix is stable for the intended period of storage at the specified temperature. Mean concentration of stability QCs should be within ±15% of the nominal concentration. | EMA Guideline on bioanalytical method validation (2011), ICH M10[7][9] |
| Freeze-Thaw Stability | Analyte is stable for the expected number of freeze-thaw cycles. Mean concentration of stability QCs should be within ±15% of the nominal concentration. | FDA Bioanalytical Method Validation Guidance (2018), ICH M10[7] |
| Stock and Working Solution Stability | The response of the analyte and internal standard in the aged solution should be compared to a freshly prepared solution. The deviation should be within acceptable limits (typically ±10%). | ICH M10[4] |
| Processed Sample Stability | Analyte is stable in the processed sample for the anticipated duration of the analytical run. Mean concentration of stability QCs should be within ±15% of the nominal concentration. | ICH M10 |
Isotopic Purity and Stability of Deuterated Standards
The quality of the deuterated internal standard is paramount for a reliable bioanalytical assay. Key considerations include:
-
Isotopic Purity : The internal standard should have a high degree of isotopic enrichment to minimize the contribution of the unlabeled analyte to the internal standard's mass channel.[10] Ideally, the level of unlabeled species should be undetectable or at a level that does not cause interference.[10] A mass difference of at least 3 or more mass units between the analyte and the SIL internal standard is generally required for small molecules to avoid spectral overlap.[10]
-
Isotopic Stability : The deuterium labels should be placed on non-exchangeable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix components.[10] Exchange can lead to a decrease in the deuterated standard's signal and a corresponding increase in the signal of a partially labeled or unlabeled species, compromising the accuracy of the assay.[3] Positions on heteroatoms (e.g., -OH, -NH) are prone to exchange.[10]
Experimental Protocols
LC-MS/MS Bioanalytical Method Validation using a Deuterated Internal Standard
This protocol outlines the key steps for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a drug in a biological matrix.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation and chromatography
Methodology:
-
Stock Solution Preparation: Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank biological matrix with known concentrations of the analyte. Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Sample Preparation:
-
Aliquot a specific volume of the biological sample (calibration standard, QC, or unknown).
-
Add a fixed volume of the internal standard working solution to all samples except for the blank matrix.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a specific volume of the prepared sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable chromatographic column and mobile phase gradient.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantify the concentration of the analyte in the QC samples using the calibration curve.
-
Assess the method's performance based on the acceptance criteria for accuracy, precision, selectivity, matrix effect, and stability as outlined in the tables above.
-
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an early indication of its potential in vivo clearance.
Materials:
-
Test compound (and its deuterated analog if used for quantification)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (pH 7.4)
-
Internal standard (preferably a deuterated version of the test compound)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture: Prepare a master mix containing the liver microsomes and buffer. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard to stop the reaction and precipitate the proteins.[6]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study using a Deuterated Microdose
Microdosing studies involve administering a very low, sub-pharmacological dose of a drug to humans to evaluate its pharmacokinetic profile early in development.[8] The use of a highly sensitive analytical method, often employing a deuterated standard, is crucial for such studies.
Experimental Design:
-
Dose Selection: The microdose is typically defined as less than 100 micrograms or 1/100th of the expected pharmacological dose.[8]
-
Study Population: A small number of healthy volunteers are typically enrolled.
-
Drug Administration: The deuterated microdose is administered, often intravenously to determine absolute bioavailability or orally.
-
Sample Collection: Blood samples are collected at predetermined time points over a specific period (e.g., 24 hours).
-
Sample Analysis: Plasma concentrations of the deuterated drug are measured using a fully validated, highly sensitive LC-MS/MS method with an appropriate internal standard.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and, if an oral dose was administered, bioavailability (F).
Mandatory Visualizations
Signaling Pathway: Tracing Glucose Metabolism with Deuterated Glucose
Deuterated glucose ([D7]-glucose) can be used as a tracer to follow the metabolic fate of glucose through various anabolic pathways. The distinct carbon-deuterium (C-D) bonds can be visualized and quantified using techniques like stimulated Raman scattering (SRS) microscopy.
Experimental Workflow: Bioanalytical Method Validation
The following workflow illustrates the key stages involved in the full validation of a bioanalytical method using a deuterated internal standard.
Conclusion
The use of deuterated standards is a cornerstone of modern bioanalysis, providing the accuracy and precision required to support regulatory submissions. A thorough understanding of the regulatory guidelines, meticulous execution of validation experiments, and careful consideration of the quality and stability of the deuterated standard are all critical for generating reliable data. This guide provides a foundational framework for researchers and scientists to confidently and compliantly incorporate deuterated standards into their research and development programs.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. avantiresearch.com [avantiresearch.com]
Zolpidem-d7: A Technical Guide to Safe Handling and Precautions
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for Zolpidem-d7. As specific safety data for the deuterated form is limited, this guide is primarily based on information available for Zolpidem and Zolpidem Tartrate. This compound is a deuterated analog of Zolpidem and is expected to have similar toxicological and handling properties. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Zolpidem is classified as a hazardous substance. The primary routes of exposure are ingestion and inhalation of dust if tablets are crushed.[1][2]
GHS Classification:
| Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Central nervous system | H336: May cause drowsiness or dizziness.[3] |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects.[3][4] |
Signal Word: Warning[5]
Hazard Pictograms:
Toxicological Data
| Parameter | Species | Route | Value | Reference |
| Occupational Exposure Limit (OEL) | Human | - | 0.02 mg/m³ (8-hour TWA for Zolpidem Tartrate) | [2] |
| Inhalation Toxicity | Rat | Inhalation | No signs of toxicity at 1 mg/m³ for six weeks | [1] |
| Reproductive Toxicity | Rat | Oral | Irregular estrus cycles and prolonged precoital intervals at 100 mg/base/kg | [1] |
| Developmental Toxicity | Animal | - | No embryotoxic or teratogenic effects observed | [1] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound were not available in the public domain at the time of this writing. Safety assessments for pharmaceutical compounds typically involve a battery of standardized in vitro and in vivo toxicology studies as per regulatory guidelines (e.g., OECD, FDA).
Safe Handling and Storage
Handling:
-
Handle as a Controlled Substance in accordance with all applicable regulations.[1]
-
Avoid breathing dust, especially from crushed or broken tablets.[1][2]
-
Use in a well-ventilated area. Local exhaust ventilation may be necessary for operations that generate dust.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[2]
-
Keep away from heat, sparks, and flames.[2]
-
Take precautionary measures against static discharge.[3]
Storage:
-
Store in a cool, well-ventilated area.[2]
-
Protect from light.[2]
-
Recommended storage is at room temperature, 20°C to 25°C (68°F to 77°F).[2]
Personal Protective Equipment (PPE)
| Protection Type | Recommendations |
| Eye/Face Protection | Wear safety glasses with side shields or goggles if there is a risk of dust exposure.[1][2] |
| Skin Protection | Wear suitable protective gloves when handling the product, especially if tablets are broken or crushed.[2] |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[1][2] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, seek immediate medical attention. Call a poison control center. Do not induce vomiting unless directed by a medical professional.[1][6] |
| Inhalation | If dust is inhaled, move the person to fresh air. Seek medical attention if breathing difficulties occur.[1][7] |
| Skin Contact | If dust comes into contact with skin, remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Eye Contact | In case of contact with dust, flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation develops.[1][2] |
Accidental Release Measures
-
Minimize dust generation.[1]
-
Wear appropriate personal protective equipment during cleanup.[1]
-
For spills, vacuum or scoop up the material. Moisten any dust with water before collection.[2]
-
Place the spilled material in a suitable, labeled container for disposal.[2]
-
Prevent the product from entering drains, sewers, or waterways.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or foam.[1][6]
-
Unsuitable Extinguishing Media: A strong water jet may be inefficient.[2]
-
Hazardous Combustion Products: May emit nitrogen oxides under fire conditions.[1][2]
-
Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
Dispose of waste in accordance with all applicable federal, state, and local regulations. As a controlled substance, specific recordkeeping and disposal requirements may apply.[1] It is recommended that bulk wastes and contaminated materials be double-contained and disposed of by incineration.[1]
Visualizations
Caption: General laboratory workflow for handling chemical compounds.
Caption: Hierarchy of safety controls and emergency procedures.
References
An In-depth Technical Guide to the Isotopic Enrichment and Stability of Zolpidem-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Zolpidem-d7, a deuterated analog of the hypnotic agent Zolpidem. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies, bioanalytical assays, and metabolic profiling.
Introduction to this compound
This compound is a stable isotope-labeled version of Zolpidem, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based analyses. Its chemical structure and properties are nearly identical to those of Zolpidem, making it an ideal internal standard for quantitative analysis in complex biological matrices.
Chemical Information:
| Parameter | Value |
| Chemical Name | N,N-dimethyl-2-(6-methyl-2-(p-tolyl-d7)imidazo[1,2-a]pyridin-3-yl)acetamide |
| Molecular Formula | C₁₉H₁₄D₇N₃O |
| Molecular Weight | 314.43 g/mol |
| CAS Number | 1020719-99-9 |
Isotopic Enrichment of this compound
The isotopic enrichment of this compound is a critical parameter that defines its suitability as an internal standard. High isotopic purity ensures minimal interference from the unlabeled analyte and accurate quantification.
Determination of Isotopic Enrichment
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between the different isotopologues of this compound (d0 to d7) based on their precise mass-to-charge ratios. The relative abundance of each isotopologue is used to calculate the overall isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be employed to assess the degree and position of deuteration. In ¹H NMR, the reduction in the signal intensity of the protons that have been replaced by deuterium provides a measure of isotopic enrichment. ²H NMR directly detects the deuterium nuclei, offering a quantitative measure of the deuterium content at specific molecular positions.
Quantitative Data on Isotopic Purity
Certificates of Analysis from commercial suppliers provide specifications for the isotopic purity of this compound. While specific values may vary between batches and manufacturers, a representative example is provided below.
| Parameter | Specification |
| Isotopic Purity (d7) | ≥ 98% |
| d0 Isotopologue | ≤ 0.5% |
Data is illustrative and should be confirmed with the specific batch's Certificate of Analysis.
Synthesis of this compound
One potential synthetic pathway involves the reaction of a deuterated p-tolualdehyde with 2-amino-5-methylpyridine to form the imidazopyridine core, followed by subsequent steps to introduce the N,N-dimethylacetamide side chain.
Caption: Proposed synthetic workflow for this compound.
Stability of this compound
The stability of this compound is a crucial aspect of its use as an internal standard. Degradation of the molecule or exchange of the deuterium labels can compromise the accuracy of analytical methods. The stability of this compound is expected to be similar to that of unlabeled Zolpidem, with the additional consideration of the stability of the C-D bonds.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions. While specific studies on this compound are not extensively published, the degradation profile of Zolpidem is well-documented and serves as a strong indicator for the stability of its deuterated analog.
Summary of Forced Degradation Conditions for Zolpidem:
| Stress Condition | Reagents and Conditions | Observed Degradation | Major Degradation Products |
| Acidic Hydrolysis | 1 M HCl, 80°C, 4 hours[1] | Significant | Zolpacid[2] |
| Basic Hydrolysis | 1 M NaOH, 80°C, 3 hours[1] | Significant | Zolpacid[2] |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 7 days | Significant | Oxozolpidem, Zolpaldehyde, Zolpyridine[3] |
| Photolytic Degradation | Exposure to UV light | Significant | Multiple minor degradants |
| Thermal Degradation | 80°C, 7 days | Minimal | - |
Potential for Hydrogen-Deuterium (H/D) Exchange
A key stability consideration for this compound is the potential for the exchange of deuterium atoms with protons from the surrounding solvent or matrix. The deuterium atoms on the aromatic ring of this compound are generally stable under neutral and mild acidic or basic conditions. However, under strong acidic or basic conditions, or at elevated temperatures, there is a possibility of H/D exchange, which could affect the isotopic purity of the standard.[4][5][6]
Caption: Factors influencing H/D exchange in this compound.
Long-Term Stability
Long-term stability studies of Zolpidem tartrate have shown it to be stable for up to 36 months when stored at 25°C/60% RH.[7] this compound, when stored as a solution in methanol at -20°C, is expected to be stable for an extended period. However, it is recommended to periodically verify the concentration and isotopic purity of stock and working solutions.
Experimental Protocols
The following are generalized experimental protocols for the assessment of this compound. These should be adapted and validated for specific laboratory conditions and instrumentation.
Protocol for Isotopic Purity Assessment by LC-HRMS
Objective: To determine the isotopic distribution of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-HRMS system.
-
Perform a full scan acquisition in positive ion mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 308-316).
-
Extract the ion chromatograms for each isotopologue (d0 to d7).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
Caption: Workflow for isotopic purity assessment by LC-HRMS.
Protocol for Forced Degradation Study
Objective: To assess the stability of this compound under stress conditions and identify potential degradation products.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for a defined period (e.g., 4 hours). Neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 80°C for a defined period (e.g., 3 hours). Neutralize with 1 M HCl.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 7 days).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
-
Thermal Degradation: Heat the stock solution at 80°C for a defined period (e.g., 7 days).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV or MS detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This compound is a reliable internal standard for the quantification of Zolpidem in various analytical applications. Its high isotopic purity and stability are essential for accurate and precise results. While the stability profile of this compound is expected to be similar to that of Zolpidem, users should be aware of the potential for hydrogen-deuterium exchange under harsh conditions. The experimental protocols provided in this guide offer a framework for the assessment of the isotopic enrichment and stability of this compound, ensuring its proper use in regulated and research environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. This compound (Suitable for use with GC/MS or LC/MS) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Zolpidem in Human Urine using Zolpidem-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zolpidem, a widely prescribed hypnotic agent, is frequently monitored in clinical and forensic toxicology to assess compliance, abuse, or involvement in drug-facilitated crimes. Accurate quantification of zolpidem in urine is crucial, and the use of a stable isotope-labeled internal standard, such as Zolpidem-d7, is the gold standard for minimizing analytical variability and matrix effects. This document provides detailed protocols for the analysis of zolpidem in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating this compound as an internal standard. The methodologies described cover sample preparation by Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a simplified "dilute-and-shoot" method.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of zolpidem in urine using LC-MS/MS with a deuterated internal standard. These values are compiled from various validated methods and serve as a general reference.
Table 1: Linearity and Sensitivity of Zolpidem and its Metabolite
| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Zolpidem | LC-MS/MS | 4 - 1,000 µg/L | Not Specified | 4 µg/L | [1] |
| Zolpidem Phenyl-4-Carboxylic Acid (ZCA) | LC-MS/MS | 4 - 10,000 µg/L | Not Specified | 4 µg/L | [1] |
| Zolpidem | LC-MS/MS | 1 - 200 ng/mL | 0.09 ng/mL | Not Specified | [2] |
| Zolpidem | LC-MS/MS | 5 - 500 ng/mL | Not Specified | 5 ng/mL | |
| Zolpidem | HPLC-UV | 10 - 1,000 ng/mL | 3 ng/mL | 10 ng/mL | [3] |
Table 2: Precision and Accuracy Data
| Method | Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LC-MS/MS | QC Low, Mid, High | < 11.8% | < 9.1% | -10.0 to 8.2% | -10.0 to 8.2% | [4] |
| LC-MS/MS | QC Low, Mid, High | Not Specified | 2.4 - 3.7% | Not Specified | 100 - 107% of target | [1] |
| LC-MS/MS (Z-drugs) | QC Low, Mid, High | < 3.29% | < 3.05% | 96.65 - 101.25% | 95.56 - 99.98% | [2] |
| GC-MS/MS (Z-drugs) | QC Low, Mid, High | < 3.97% | < 4.52% | 93.65 - 98.95% | 92.56 - 98.59% | [2] |
Table 3: Recovery and Matrix Effect
| Extraction Method | Analyte | Extraction Efficiency/Recovery | Process Efficiency | Reference |
| Solid-Phase Extraction (SPE) | Zolpidem and ZCA | 78 - 90% | Not Specified | [1] |
| Electromembrane Extraction (EME) | Zolpidem | 60.3 - 78.9% (in biological samples) | Not Specified | [3] |
| "Dilute and Shoot" (Direct Injection) | Benzodiazepines and Zolpidem | Not Applicable | 63.0 - 104.6% | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge
This protocol is adapted for the extraction of zolpidem and its metabolites from a urine matrix.[1][5]
1. Materials and Reagents:
-
Zolpidem and this compound standards
-
Mixed-mode solid-phase extraction cartridges (e.g., Waters Oasis® MCX)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
0.1 M Phosphate buffer (pH 7.5)[6]
-
0.02 N HCl
-
20% Methanol in water
-
Elution solvent: Isopropanol:Ammonium Hydroxide:Methylene Chloride (20:2:78 v/v/v)[7]
-
β-glucuronidase (optional, for analysis of total zolpidem)[5][6]
2. Sample Preparation:
-
To 1 mL of urine, add 20 µL of a 250 ng/mL this compound internal standard solution.[5]
-
(Optional Hydrolysis Step for Glucuronide Conjugates) Add 0.5 mL of 0.1 M acetate buffer (pH 4.0) and approximately 4500 units of β-glucuronidase. Incubate at 60°C for 2 hours.[6]
-
Dilute the sample with 0.5 mL of 0.1 M phosphate buffer (pH 7.5).[6]
3. SPE Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.02 N HCl.[5]
-
Wash the cartridge with 1 mL of 20% methanol in water.[5]
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of the elution solvent.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
4. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 100 mm × 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.[4]
-
MS Detection: Electrospray ionization in positive mode (ESI+), with Multiple Reaction Monitoring (MRM) for quantification.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol outlines a general LLE procedure for the extraction of zolpidem.
1. Materials and Reagents:
-
Zolpidem and this compound standards
-
Extraction solvent: Chloroform/Isopropanol (5:1 v/v).[9]
-
Sodium hydroxide solution (to adjust pH)
-
Sodium sulfate (anhydrous)
2. Sample Preparation:
-
To 1 mL of urine, add 20 µL of a 250 ng/mL this compound internal standard solution.
-
Adjust the sample pH to 8-9 with sodium hydroxide solution.[10]
3. LLE Procedure:
-
Add 5 mL of the extraction solvent to the prepared urine sample.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions.
4. LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions described in Protocol 1.
Protocol 3: "Dilute-and-Shoot" Method
This is a rapid method suitable for high-throughput screening.[4]
1. Materials and Reagents:
-
Zolpidem and this compound standards
-
Acetonitrile (LC-MS grade)
-
Deionized water
2. Sample Preparation:
-
To a 120 µL urine sample, add 80 µL of the internal standard solution (this compound in acetonitrile).[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions described in Protocol 1, with a potential modification of the injection volume to 5 µL.[4]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for Zolpidem analysis in urine.
Solid-Phase Extraction (SPE) Protocol Diagram
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
References
- 1. Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. wsp.wa.gov [wsp.wa.gov]
- 8. Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Zolpidem Analysis using Zolpidem-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of Zolpidem from biological matrices, primarily plasma and whole blood, utilizing Zolpidem-d7 as an internal standard. The methods described are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). Each protocol is followed by a summary of expected quantitative performance to aid in method selection and validation.
Introduction
Zolpidem is a widely prescribed short-acting hypnotic agent. Accurate and reliable quantification of Zolpidem in biological samples is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision. This document outlines three common and effective sample preparation techniques for the analysis of Zolpidem using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparative Analysis of Sample Preparation Techniques
The following table summarizes the quantitative data for the three sample preparation techniques, providing a basis for comparison of their performance characteristics.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Linearity Range | 1 - 400 ng/mL[1] | 0.2 - 100 ng/mL | 1.5 - 400 ng/mL[2] |
| Recovery | 78 - 90% | > 90% | > 80% |
| Intra-day Precision (%RSD) | < 10%[1] | < 15% | < 5%[2] |
| Inter-day Precision (%RSD) | < 10%[1] | < 15% | < 5%[2] |
| Matrix Effect | Low to Moderate | Moderate to High | High |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | High | Low | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Solid-Phase Extraction (SPE)
This protocol is a robust method for cleaning up complex biological matrices, resulting in a clean extract with minimal matrix effects.
Materials:
-
Biological Sample (e.g., 0.2 mL whole blood, plasma, or serum)
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL in methanol)
-
Deionized Water
-
100 mM Sodium Acetate Buffer (pH 4.5)
-
Methanol
-
Elution Solvent: Methylene chloride / Isopropanol / Ammonium Hydroxide (78:20:2 v/v/v)
-
Reconstitution Solvent: 0.1% Formic Acid in Water
-
Mixed-mode SPE Cartridges
-
Centrifuge
-
Sample Evaporator (e.g., nitrogen evaporator)
-
Vortex Mixer
Protocol:
-
Sample Pre-treatment: To a 2 mL microcentrifuge tube, add 0.2 mL of the biological sample.
-
Internal Standard Spiking: Add a known amount (e.g., 20 µL) of the this compound internal standard working solution to each sample, calibrator, and quality control. Vortex for 10 seconds.
-
Acidification: Add 1 mL of 100 mM sodium acetate buffer (pH 4.5). Vortex for 10 seconds.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to pellet any precipitated proteins.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridges to go dry.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol. Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elution: Elute the analytes with 3 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water. Vortex thoroughly.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that is cost-effective and can provide high recovery rates.
Materials:
-
Biological Sample (e.g., 0.5 mL whole blood or plasma)
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL in methanol)
-
Saturated Sodium Borate Buffer (pH 9.2)
-
Extraction Solvent (e.g., Ethyl Acetate or a mixture of Toluene-isoamyl alcohol)
-
Centrifuge
-
Sample Evaporator
-
Reconstitution Solvent (e.g., mobile phase)
-
Vortex Mixer
Protocol:
-
Sample Pre-treatment: To a 10 mL glass tube, add 0.5 mL of the biological sample.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution. Vortex briefly.
-
Alkalinization: Add 0.5 mL of saturated sodium borate buffer (pH 9.2). Vortex for 10 seconds.
-
Extraction: Add 5 mL of the extraction solvent. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent. Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PP)
This is the simplest and fastest sample preparation method, ideal for high-throughput screening. However, it may result in higher matrix effects compared to SPE and LLE.[2]
Materials:
-
Biological Sample (e.g., 0.5 mL plasma)
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL in methanol)
-
Precipitating Agent (e.g., cold Methanol or Acetonitrile)[2]
-
Centrifuge
-
Vortex Mixer
Protocol:
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 0.5 mL of the plasma sample.[2]
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution. Vortex briefly.
-
Precipitation: Add 2 mL of cold methanol to the sample.[2]
-
Mixing: Cap the tube and vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in a suitable solvent if concentration is needed.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described sample preparation techniques.
References
- 1. Development and Validation of a Sonication-Assisted Dispersive Liquid–Liquid Microextraction Procedure and an HPLC-PDA Method for Quantitative Determination of Zolpidem in Human Plasma and Its Application to Forensic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Zolpidem in Postmortem Toxicology using Zolpidem-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of zolpidem in postmortem specimens using zolpidem-d7 as an internal standard. The methodologies outlined below are based on established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are robust and sensitive for forensic toxicology applications.[1][2][3] this compound, a deuterated analog of zolpidem, is the recommended internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the validated analytical methods for zolpidem.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linear Dynamic Range | 0.4–800 ng/mL | [1][3] |
| Limit of Detection (LOD) | 0.2 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.4 ng/mL | [1][3] |
| Extraction Efficiency | 78–87% | [1][3] |
Table 2: GC-MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 10–200 µg/mL | |
| Limit of Detection (LOD) | 0.28 µg/mL | |
| Limit of Quantification (LOQ) | 0.35 µg/mL | |
| Mean Recovery | 93.40–94.41% |
Experimental Protocols
LC-MS/MS Protocol for Zolpidem in Postmortem Whole Blood
This protocol is a sensitive method for the detection and quantification of zolpidem in postmortem whole blood.[1][3][6]
a. Materials and Reagents
-
Zolpidem and this compound standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Whole blood calibrators and controls
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Autosampler vials with inserts
b. Sample Preparation: Acetonitrile 'Crash and Shoot' Extraction [1][3]
-
Pipette 100 µL of postmortem whole blood, calibrator, or control into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 1.0 mL of cold acetonitrile to precipitate proteins.
-
Vortex mix thoroughly for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial with an insert for LC-MS/MS analysis.
c. Instrumentation and Conditions [1][6]
-
Liquid Chromatograph: UPLC system
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.400 mL/min
-
Gradient:
-
Start with 30% B
-
Ramp to 65% B over 2.8 minutes
-
Ramp to 95% B at 2.85 minutes and hold until 3.88 minutes
-
Return to 30% B and equilibrate for the next injection
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
GC-MS Protocol for Zolpidem in Postmortem Specimens
This protocol describes a robust GC-MS method for the quantification of zolpidem in various postmortem specimens.[2][7][8]
a. Materials and Reagents
-
Zolpidem and this compound standards
-
Ethyl acetate
-
Ammonium hydroxide or other suitable base
-
Anhydrous sodium sulfate
-
GC-MS vials with inserts
b. Sample Preparation: Liquid-Liquid Extraction [2][8]
-
To 1 mL of postmortem specimen (e.g., blood, urine, or homogenized tissue), add the internal standard, this compound.
-
Alkalinize the sample by adding a suitable base (e.g., ammonium hydroxide) to a pH > 9.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate or methanol) and transfer to a GC-MS vial.
c. Instrumentation and Conditions [7]
-
Gas Chromatograph: GC system with a capillary column
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 minute
-
Ramp to 280°C at a rate of 20°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium
-
Mass Spectrometer: Mass selective detector
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for zolpidem and this compound.
-
Visualizations
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GC/MS determination of zolpidem in postmortem specimens in a voluntary intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of zolpidem in postmortem fluids and tissues using ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.astm.org [dl.astm.org]
- 5. udspub.com [udspub.com]
- 6. faa.gov [faa.gov]
- 7. ACG Publications - Development and validation of a practical analytical method for Zolpidem as a drug facilitated crime tool [acgpubs.org]
- 8. researchgate.net [researchgate.net]
Application of Zolpidem-d7 in Pharmacokinetic Studies of Zolpidem
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols describe the use of Zolpidem-d7 as an internal standard in the quantitative analysis of zolpidem in biological matrices for pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and instrument response.
Introduction
Zolpidem is a widely prescribed non-benzodiazepine hypnotic agent for the short-term treatment of insomnia.[1] Understanding its pharmacokinetic profile is crucial for determining appropriate dosing, assessing bioequivalence of different formulations, and evaluating potential drug-drug interactions. Zolpidem is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, to form inactive metabolites.[2]
Accurate quantification of zolpidem in biological samples, such as plasma and urine, is essential for pharmacokinetic analysis. LC-MS/MS has become the preferred method for this purpose due to its high sensitivity and selectivity.[3] In such assays, a stable isotope-labeled internal standard is critical for achieving accurate and precise results. This compound, a deuterated analog of zolpidem, is an ideal internal standard as it has the same chemical properties and chromatographic behavior as zolpidem but is distinguishable by its higher mass.
Application Notes
This compound is primarily used as an internal standard for the quantification of zolpidem in various biological matrices. Its application is central to pharmacokinetic studies that aim to determine key parameters such as:
-
Cmax: The maximum plasma concentration of the drug.
-
tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.
-
Clearance: The rate at which the drug is removed from the body.
By enabling precise quantification, this compound is instrumental in bioequivalence studies comparing different formulations of zolpidem, as well as in studies of drug metabolism and drug-drug interactions.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for zolpidem, determined in studies that would typically employ a deuterated internal standard like this compound for bioanalysis.
Table 1: Pharmacokinetic Parameters of Zolpidem in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | ~70% | |
| tmax (Time to Peak Plasma Concentration) | 0.5 - 3 hours | |
| t1/2 (Elimination Half-life) | 1.5 - 3.2 hours | |
| Protein Binding | ~92% | |
| Total Clearance | 0.24 - 0.27 L/hr/kg |
Table 2: Zolpidem Plasma Concentrations after a Single 10 mg Oral Dose
| Time Point (hours) | Mean Plasma Concentration (ng/mL) |
| 0.5 | 75 |
| 1.0 | 128 |
| 1.5 | 135 |
| 2.0 | 120 |
| 4.0 | 60 |
| 6.0 | 25 |
| 8.0 | 10 |
Note: These are representative values compiled from typical pharmacokinetic profiles and may vary between individuals and studies.
Table 3: Blood Concentration Levels of Zolpidem
| Concentration Type | Blood Concentration (µg/mL) | Reference |
| Therapeutic | 0.08 - 0.15 | |
| Toxic | > 0.5 | |
| Lethal | 2.0 - 4.0 |
Experimental Protocols
Protocol 1: Quantification of Zolpidem in Human Plasma using LC-MS/MS
This protocol describes a method for the quantification of zolpidem in human plasma using protein precipitation for sample cleanup, with this compound as the internal standard.
1. Materials and Reagents
-
Zolpidem reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with EDTA as anticoagulant)
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of zolpidem and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with methanol.
-
Prepare calibration standards by spiking blank human plasma with appropriate amounts of zolpidem stock solution to achieve a concentration range of 1.0 to 400 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (internal standard) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.400 mL/min
-
Gradient:
-
Start with 70% A
-
Ramp to 35% A at 2.8 min
-
Ramp to 5% A at 2.85 min
-
Return to 70% A at 3.88 min and hold until 4.5 min
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zolpidem | 308.3 | 263.2 |
| This compound | 315.1 | 270.2 (quantitative) |
| This compound | 315.1 | 242.0 (qualifier) |
5. Data Analysis
-
Integrate the peak areas for zolpidem and this compound.
-
Calculate the peak area ratio of zolpidem to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of zolpidem in the unknown samples and QCs from the calibration curve.
Visualizations
Caption: Workflow for a zolpidem pharmacokinetic study.
Caption: Major metabolic pathways of zolpidem.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Zolpidem in Human Plasma Using Zolpidem-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zolpidem is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1][2] Accurate and reliable quantification of Zolpidem in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Zolpidem in human plasma, employing its deuterated analog, Zolpidem-d7, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Zolpidem tartrate reference standard
-
This compound internal standard solution (100 µg/mL in methanol)[3]
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium formate
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm particle size)
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Zolpidem in methanol.
-
Working Standard Solutions: Serially dilute the Zolpidem stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, and 150 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 250 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the 1 µg/mL this compound internal standard working solution and vortex for 20 seconds.
-
Add 250 µL of 20 mM ammonium formate and vortex for another 20 seconds.
-
Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the entire prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water twice.
-
Dry the cartridge under vacuum for two minutes.
-
Elute the analytes with two aliquots of 250 µL of methanol.
-
The eluted sample is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 (e.g., X-terra RP8, 50mm x 4.6mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium formate in water (pH 5.00)
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 80% Mobile Phase B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
-
Run Time: Approximately 3.0 minutes
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Zolpidem: m/z 308.1 → 235.2
-
This compound: m/z 315.2 → 242.2 (projected based on Zolpidem fragmentation and a +7 Da shift)
-
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Zolpidem) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model. The concentrations of Zolpidem in the QC and unknown samples are then determined from this calibration curve.
Data Presentation
The following tables summarize the quantitative data from method validation studies, demonstrating the performance of this analytical method.
| Parameter | Result |
| Linearity Range | 0.10 - 149.83 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |
| Lower Limit of Detection (LOD) | 0.04 ng/mL |
Table 1: Linearity and Sensitivity
| QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |
| Low | < 10 | < 10 | 87.70 - 107.53 | 87.70 - 107.53 |
| Medium | < 10 | < 10 | 87.70 - 107.53 | 87.70 - 107.53 |
| High | < 10 | < 10 | 87.70 - 107.53 | 87.70 - 107.53 |
Table 2: Precision and Accuracy. The intra- and inter-batch precision ranged from 0.67% to 9.82%.
| Analyte | Recovery (%) |
| Zolpidem | 87.70 |
| Internal Standard | 85.78 |
Table 3: Mean Extraction Recovery
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Zolpidem.
Caption: Zolpidem's mechanism of action at the GABA-A receptor.
References
Troubleshooting & Optimization
Troubleshooting Poor Peak Shape with Zolpidem-d7 in HPLC: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor peak shape of Zolpidem-d7 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in HPLC?
Poor peak shape for this compound, often manifesting as peak tailing or fronting, can arise from a variety of factors. These can be broadly categorized as chemical interactions within the column, issues with the mobile phase or sample solvent, column degradation, or problems with the HPLC instrument itself.[1][2][3] Specifically for a basic compound like Zolpidem, secondary interactions with residual silanol groups on the silica-based stationary phase are a frequent cause of peak tailing.[2][4][5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter that can significantly impact the peak shape of ionizable compounds like Zolpidem.[6][7][8] Zolpidem is a basic compound, and at a mobile phase pH close to its pKa, it can exist in both ionized and non-ionized forms, potentially leading to split or broadened peaks.[6][8] Operating at a lower pH (e.g., pH 2-3) can protonate the residual silanol groups on the column, minimizing their interaction with the protonated basic analyte and thus reducing peak tailing.[3][4] Conversely, at a higher pH (e.g., pH 7-8), the silanol groups are ionized and can strongly interact with the protonated this compound, causing significant tailing.[3]
Q3: Can the sample solvent impact the peak shape of this compound?
Yes, the composition of the sample solvent can have a pronounced effect on peak shape.[9] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting or broadening.[10] This is because the sample band does not properly focus at the head of the column. Whenever possible, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.[9]
Q4: My this compound peak is tailing. What are the first troubleshooting steps I should take?
When encountering peak tailing with this compound, a systematic approach to troubleshooting is recommended. Start by checking the mobile phase pH; for basic compounds like Zolpidem, a lower pH is often beneficial.[3][4] Next, evaluate the sample solvent to ensure it is not stronger than the mobile phase.[11] If these do not resolve the issue, consider the possibility of column contamination or degradation.[1][3] Flushing the column or replacing it if it is old may be necessary. Finally, inspect the HPLC system for any extra-column volume contributions, such as long tubing between the column and detector.[1]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | Lower the mobile phase pH to protonate silanol groups (e.g., pH 2-3). Use a highly deactivated (end-capped) column to minimize exposed silanols.[4] |
| Mobile Phase pH too High | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[8] For Zolpidem (a weak base), a lower pH is generally preferable. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3] |
| Column Overload | Reduce the sample concentration or injection volume.[12] |
| Mismatched Sample Solvent | Prepare the sample in the mobile phase or a weaker solvent.[13] |
| Blocked Column Frit | Reverse-flush the column (if permissible by the manufacturer's instructions). If this fails, replace the frit or the column.[12] |
Guide 2: Correcting Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half is broader than the latter half.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Sample Overload | Dilute the sample or decrease the injection volume.[4] |
| Sample Solvent Stronger than Mobile Phase | Dissolve the sample in the mobile phase or a solvent with a lower elution strength.[11][10] |
| Poor Sample Solubility | Ensure the analyte is fully dissolved in the sample solvent. This may require changing the solvent or reducing the concentration.[4] |
| Column Collapse | This is a catastrophic failure of the column packing, often due to extreme pH or temperature. The column will need to be replaced. Ensure the operating conditions are within the column's specifications.[4] |
Experimental Protocols
Protocol 1: Column Washing Procedure for Suspected Contamination
-
Disconnect the column from the detector.
-
Flush the column with the following sequence of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each:
-
Mobile phase without buffer salts (e.g., water/organic solvent mixture)
-
100% Acetonitrile
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your HPLC system)
-
100% Isopropanol
-
100% Acetonitrile
-
Mobile phase without buffer salts
-
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Protocol 2: Mobile Phase pH Adjustment for Optimal Peak Shape
-
Prepare the aqueous component of the mobile phase containing the buffer salt (e.g., ammonium acetate or phosphate buffer).
-
Before adding the organic modifier, adjust the pH of the aqueous buffer using a calibrated pH meter. For this compound, start with a pH in the range of 3-4.
-
Add the appropriate volume of the organic modifier (e.g., acetonitrile or methanol).
-
Filter and degas the final mobile phase mixture before use.
Data Presentation
The following table summarizes typical starting HPLC parameters for Zolpidem analysis, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm)[14] | C8 (e.g., 4.6 x 250mm, 5μm)[14] | Monolithic C18 (100 mm, 3.9 mm)[15] |
| Mobile Phase | Acetonitrile:Ammonium Acetate buffer (pH 7.4) (40:40:20 v/v/v with Methanol)[14] | Methanol:0.5% Acetic Acid (60:40 v/v, pH 2.5)[16] | Acetonitrile:NaH2PO4 (pH 7.0; 0.01 M) (35:65 v/v)[15] |
| Flow Rate | 1.0 mL/min[14] | 1.0 mL/min[16] | 2.5 mL/min[15] |
| Detection Wavelength | 254 nm[14] | Not specified | 245 nm[15] |
| Injection Volume | 20 µL[14] | Not specified | Not specified |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Common causes of peak tailing for basic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. moravek.com [moravek.com]
- 7. agilent.com [agilent.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. Effects of Sample Solvents on Peak Shape : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mac-mod.com [mac-mod.com]
- 14. jocpr.com [jocpr.com]
- 15. A rapid HPLC method for determination of zolpidem and its degradation product in tablets using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Zolpidem-d7 Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometer settings for the detection of Zolpidem-d7. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The most commonly used precursor ion for this compound is m/z 315.2. A common and effective product ion for quantification is m/z 236.[1] Another potential product ion is m/z 263, which corresponds to the loss of the lateral tertiary amide moiety.[2] It is always recommended to optimize these transitions on your specific instrument.
Q2: How do I optimize the collision energy for this compound?
A2: Collision energy should be optimized for each transition to achieve the maximum signal intensity. A good starting point for the 315.2 -> 236 transition is a collision energy of 40 V.[1] To optimize, perform a series of experiments where you vary the collision energy in small increments (e.g., 2-5 V) and monitor the signal intensity of the product ion. The optimal collision energy will be the value that produces the most intense and stable signal.
Q3: What is a typical cone voltage or fragmentor voltage for this compound analysis?
A3: The cone voltage (or fragmentor voltage, depending on the instrument manufacturer) is crucial for efficient ionization and transmission of the precursor ion. A typical starting fragmentor voltage for this compound is 140 V.[1] Similar to collision energy, this parameter should be optimized on your instrument to maximize the precursor ion signal.
Q4: What are common issues leading to poor sensitivity for this compound?
A4: Poor sensitivity can arise from several factors:
-
Suboptimal MS parameters: Ensure that your MRM transitions, collision energy, and cone/fragmentor voltage are optimized.
-
Matrix effects: The sample matrix can suppress the ionization of this compound. Consider improving your sample preparation method (e.g., using a more effective solid-phase extraction protocol) or using a different chromatographic method to separate this compound from interfering matrix components.[3]
-
Improper sample preparation: Inefficient extraction can lead to low recovery of the analyte. Validate your sample preparation method to ensure high and reproducible recovery.
-
Instrument contamination: A contaminated ion source or mass spectrometer can lead to high background noise and reduced sensitivity. Regular cleaning and maintenance are essential.
Q5: How can I troubleshoot peak shape issues for this compound?
A5: Poor peak shape (e.g., tailing, fronting, or split peaks) can be caused by:
-
Chromatographic issues: An inappropriate column, mobile phase, or gradient can lead to poor peak shape. Ensure your LC method is optimized for Zolpidem.
-
Sample solvent mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. If possible, dissolve your final extract in the initial mobile phase.
-
Column overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample.
-
Interferences: Co-eluting compounds can interfere with the peak shape. Improve your chromatographic separation or sample cleanup to remove these interferences.
Troubleshooting Guides
Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Systematically optimize the collision energy and cone/fragmentor voltage for the specific MRM transition. |
| Inefficient Ionization | Ensure the electrospray ionization (ESI) source is clean and operating correctly. Optimize source parameters such as capillary voltage (a typical starting point is 0.5 kV) and gas flows.[3] |
| Matrix Effects | Perform a post-extraction addition study to assess ion suppression or enhancement. If significant matrix effects are observed, improve the sample cleanup method or dilute the sample. |
| Poor Analyte Recovery | Evaluate the efficiency of your sample preparation procedure by spiking a blank matrix with a known amount of this compound and calculating the recovery.[3] |
| Instrument Contamination | Clean the ion source, transfer optics, and mass analyzer according to the manufacturer's recommendations. |
Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Variable Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and vortex thoroughly at each step.[4] |
| LC System Instability | Check for leaks in the LC system. Ensure the mobile phase is properly degassed and the pump is delivering a stable flow rate. |
| Fluctuations in MS Performance | Monitor the instrument's performance over time using a standard solution. If a drift in sensitivity is observed, recalibrate the instrument. |
| Inconsistent Internal Standard Addition | Verify the concentration and addition of the internal standard solution. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 200 µL of urine, add 20 µL of a this compound internal standard solution (concentration will depend on the expected analyte concentration). Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0). If enzymatic hydrolysis is required to cleave glucuronide conjugates, add β-glucuronidase and incubate at 50°C for 1 hour. Quench the reaction with 200 µL of 4% phosphoric acid.[3]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.02 N HCl, followed by 1 mL of 20% methanol to remove interferences.[3]
-
Elution: Elute the analyte with 2 x 1 mL of a 60:40 acetonitrile:methanol solution containing 5% ammonium hydroxide.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[3]
LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 10%), ramps up to a high percentage (e.g., 95%) to elute the analyte, holds for a short period, and then returns to the initial conditions for re-equilibration.[3]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
Data Presentation
Optimized Mass Spectrometer Settings for this compound
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 315.2 | [1] |
| Product Ion (m/z) | 236 | [1] |
| Collision Energy (V) | 40 | [1] |
| Fragmentor/Cone Voltage (V) | 140 | [1] |
| Capillary Voltage (kV) | 0.5 | [3] |
| Ionization Mode | ESI Positive | [3] |
Note: These values are starting points and should be optimized on your specific instrument.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting guide for low signal intensity.
References
Technical Support Center: Minimizing Ion Suppression with Zolpidem-d7 in Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Zolpidem-d7 in biological matrices. Our goal is to help you minimize ion suppression and ensure accurate and reproducible results in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
Ion suppression is a type of matrix effect where components of the biological sample (e.g., salts, proteins, phospholipids) co-elute with the analyte of interest (this compound) and interfere with its ionization in the mass spectrometer source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2] Since this compound is used as an internal standard for the quantification of Zolpidem, any uncorrected ion suppression can lead to erroneous calculations of the native drug's concentration.
Q2: What are the common sources of ion suppression in biological matrices?
The primary sources of ion suppression in biological matrices like plasma, blood, and urine include:
-
Phospholipids: These are major components of cell membranes and are a significant cause of ion suppression, particularly in plasma and blood samples.[3]
-
Salts: High concentrations of salts from the biological matrix or buffers used during sample preparation can suppress the ionization of the analyte.[3]
-
Proteins and Peptides: If not adequately removed, these macromolecules can cause significant ion suppression.[3]
-
Other Endogenous Molecules: Various other small molecules naturally present in the biological matrix can co-elute and interfere with ionization.
Q3: How can I determine if ion suppression is affecting my this compound signal?
A common method to assess ion suppression is the post-column infusion experiment.[4] In this technique, a solution of this compound is continuously infused into the LC flow after the analytical column, while a blank, extracted biological matrix sample is injected. A dip in the baseline signal of this compound at the retention time of interfering components indicates ion suppression.
Q4: Is this compound a suitable internal standard to compensate for ion suppression?
Yes, a stable isotope-labeled (SIL) internal standard like this compound is the preferred choice to compensate for matrix effects.[1] Because it is structurally and chemically very similar to Zolpidem, it will co-elute and experience similar degrees of ion suppression. This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate quantification.[1] However, it is still crucial to minimize the sources of ion suppression to ensure the best possible sensitivity and reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides step-by-step solutions.
Problem 1: Low or inconsistent signal intensity for this compound.
This is a classic symptom of significant ion suppression.
-
Initial Checks:
-
Verify the concentration and preparation of your this compound working solution.
-
Ensure the LC-MS/MS system is performing optimally by injecting a pure standard solution of this compound.
-
Confirm that the mass spectrometer parameters (e.g., ion source settings, collision energy) are correctly optimized for this compound.[5]
-
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Evaluate different extraction techniques: If you are using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which generally provide cleaner extracts.[3]
-
Optimize your current extraction method: Ensure the pH, solvent choice, and washing steps are optimized for maximum removal of interferences. For example, in LLE, adjusting the pH of the sample can significantly impact the extraction efficiency of Zolpidem and the removal of interfering substances.[6]
-
-
Modify Chromatographic Conditions:
-
Adjust the gradient: A shallower gradient can improve the separation between this compound and co-eluting matrix components.[2]
-
Change the mobile phase composition: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and additives (e.g., ammonium formate, formic acid) to enhance separation.
-
Use a different analytical column: A column with a different stationary phase chemistry may provide better selectivity for this compound and interfering compounds.
-
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components and thereby lessen ion suppression.[7]
-
Problem 2: Poor peak shape or peak splitting for this compound.
This can be caused by matrix effects or issues with the chromatographic system.
-
Troubleshooting Steps:
-
Check for Column Overloading: Injecting a sample with a high concentration of matrix components can lead to poor peak shape. Diluting the sample may resolve this.
-
Inspect the Analytical Column: The column may be contaminated or degraded. Flushing the column or replacing it may be necessary.
-
Review the Mobile Phase: Ensure the mobile phase is properly prepared and degassed. Incompatible mobile phase components can cause peak shape issues.
-
Optimize Injection Solvent: The composition of the solvent in which the final extract is dissolved should be similar to the initial mobile phase to avoid peak distortion.
-
Quantitative Data on Sample Preparation Methods
The choice of sample preparation method significantly impacts the degree of ion suppression. The following table summarizes typical recovery and matrix effect data for different extraction techniques used in Zolpidem analysis.
| Sample Preparation Method | Biological Matrix | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | Oral Fluid | Zolpidem | Not Reported | 64 - 72 (Suppression) | [8] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Human Plasma | Zolpidem | 87.00 | Not explicitly quantified | [9] |
| Liquid-Liquid Extraction (MTBE) | Human Plasma | Zolpidem | >90 | Not explicitly quantified | [10] |
| Solid-Phase Extraction (Oasis HLB) | Human Plasma | Zolpidem | 87.70 | Minimal matrix effect reported | [11] |
| Solid-Phase Extraction (Mixed-Mode) | Urine | Zolpidem | ~91 | Reduced compared to reversed-phase SPE | [12] |
| Solid-Phase Extraction (Zirconia-based) | Hair | Zolpidem | 65.2 - 96.6 | 64.6 - 106.5 | [13] |
Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in neat solution) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. The data presented here is for Zolpidem, but similar trends are expected for this compound.
Detailed Experimental Protocols
1. Solid-Phase Extraction (SPE) for Zolpidem in Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[11]
-
Materials:
-
Oasis HLB SPE cartridges
-
Human plasma
-
This compound internal standard working solution
-
Methanol
-
Ammonium formate buffer (20 mM, pH 5.00)
-
Acetonitrile
-
-
Procedure:
-
To 100 µL of human plasma, add the this compound internal standard.
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute Zolpidem and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) for Zolpidem in Human Plasma
This protocol is based on a published method for Zolpidem analysis.[9]
-
Materials:
-
Human plasma
-
This compound internal standard working solution
-
Ethyl acetate
-
-
Procedure:
-
To 500 µL of human plasma, add the this compound internal standard.
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
3. Protein Precipitation (PPT) for Zolpidem in Oral Fluid
This protocol is a simplified representation based on a method for Zolpidem in oral fluid.[14]
-
Materials:
-
Oral fluid sample
-
This compound internal standard working solution
-
Methanol
-
-
Procedure:
-
To 100 µL of oral fluid, add 100 µL of the this compound internal standard solution.
-
Add 300 µL of methanol.
-
Vortex mix for 1 minute.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for injection or further processing.
-
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: General sample preparation workflow for this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. lctsbible.com [lctsbible.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. ovid.com [ovid.com]
- 7. Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A rapid and highly sensitive UPLC-MS-MS method for the quantification of zolpidem tartrate in human EDTA plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. lcms.cz [lcms.cz]
- 13. LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving recovery of Zolpidem-d7 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Zolpidem-d7 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound during solid-phase extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors:
-
Improper Sorbent Selection: Using a sorbent that does not have the appropriate retention mechanism for this compound.
-
Suboptimal pH: The pH of the sample and elution solvent is critical. Zolpidem is a weak base with a pKa of approximately 6.2.[1] At a pH two units below its pKa, it will be ionized and retain well on a cation exchange sorbent. Conversely, for elution from a reversed-phase or cation-exchange sorbent, the pH should be adjusted to be at least two units above the pKa to ensure it is in its neutral, less polar form.
-
Inadequate Conditioning or Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent and poor retention.
-
Sample Overload: Exceeding the binding capacity of the SPE sorbent.
-
Inappropriate Elution Solvent: The elution solvent may be too weak to desorb this compound from the sorbent, or the volume may be insufficient for complete elution.
-
Drying of the Sorbent Bed: For some SPE phases, allowing the sorbent to dry out after conditioning and before sample loading can drastically reduce recovery.
Q2: How can I improve the recovery of this compound in a liquid-liquid extraction (LLE)?
To enhance this compound recovery in LLE, consider the following:
-
pH Adjustment: As a weak base, the pH of the aqueous sample should be adjusted to at least two units above its pKa (i.e., pH > 8.2) to ensure it is in its neutral form, which is more soluble in organic extraction solvents.
-
Solvent Selection: A water-immiscible organic solvent that can effectively solvate this compound should be chosen. The selection can be guided by the principle of "like dissolves like." Given Zolpidem's moderate lipophilicity (logP between 2.42 and 3.02), solvents like methyl tert-butyl ether (MTBE), diethyl ether, or mixtures like chloroform/isopropanol are often effective.[2]
-
Salting Out: Adding salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of this compound into the organic phase by reducing its solubility in the aqueous layer.
-
Extraction Volume and Repetitions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.
-
Thorough Mixing: Ensure adequate mixing of the aqueous and organic phases to facilitate the transfer of the analyte into the organic layer.
Q3: Can this compound and Zolpidem have different extraction recoveries?
While deuterated internal standards are designed to mimic the behavior of the analyte, there can be slight differences in their physicochemical properties due to the isotopic labeling. This can sometimes lead to minor differences in extraction recovery. However, for a stable isotope-labeled internal standard like this compound, the extraction recovery is expected to be very similar to that of Zolpidem. A recovery of 84.24% for Zolpidem-d6 has been reported in one study, which was comparable to the 82.49% recovery of Zolpidem. It is crucial to validate the method to ensure that the internal standard accurately reflects the behavior of the analyte throughout the extraction process.
Q4: What are potential issues specific to using a deuterated internal standard like this compound?
The primary concerns with deuterated internal standards are:
-
Isotopic Exchange: Under certain conditions of pH and temperature, the deuterium atoms can exchange with protons from the solvent, leading to a loss of the isotopic label. This is more of a concern for deuterium atoms attached to heteroatoms or activated carbon atoms. For this compound, the position of the deuterium atoms is important for stability.
-
Chromatographic Separation: Deuterated compounds can sometimes exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts. This can be problematic if the analyte and internal standard peaks are not adequately integrated.
-
Purity of the Standard: The deuterated standard should be of high isotopic purity and free from the non-deuterated analyte to avoid interference and inaccurate quantification.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low this compound recovery in the final eluate | Sorbent not retaining the analyte. | - Verify Sorbent Choice: For Zolpidem (a weak base), a mixed-mode cation exchange sorbent is often effective. Alternatively, a reversed-phase sorbent (e.g., C18, HLB) can be used. - Adjust Sample pH: Ensure the pH of the sample is at least 2 units below the pKa of Zolpidem (~6.2) to promote ionization and retention on a cation exchange sorbent. For reversed-phase, a pH around neutral or slightly basic might be optimal. |
| Analyte is not eluting from the sorbent. | - Increase Elution Solvent Strength: For reversed-phase, increase the percentage of organic solvent in the elution mobile phase. - Adjust Elution Solvent pH: For cation exchange or reversed-phase, use an elution solvent with a pH at least 2 units above the pKa of Zolpidem (e.g., by adding a small amount of ammonium hydroxide) to neutralize the analyte and facilitate elution. - Increase Elution Volume: Use a larger volume of elution solvent or perform multiple elutions. | |
| Inconsistent recovery across samples | Inconsistent sample processing. | - Ensure Uniform Flow Rate: Control the flow rate during sample loading, washing, and elution to ensure consistency. - Prevent Cartridge Drying: Do not allow the sorbent bed to dry out between conditioning, equilibration, and sample loading steps, unless using a material specifically designed to tolerate it (like some polymeric sorbents). - Check for Matrix Effects: Variations in the sample matrix (e.g., plasma from different individuals) can affect recovery. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low this compound in the organic extract | Incorrect pH of the aqueous phase. | - Verify pH: Use a calibrated pH meter to ensure the pH of the aqueous sample is greater than 8.2 to neutralize the basic this compound. |
| Inefficient extraction solvent. | - Test Different Solvents: Try alternative water-immiscible organic solvents such as ethyl acetate, dichloromethane, or a mixture of hexane and isoamyl alcohol. - Increase Solvent Volume: Use a larger volume of organic solvent for extraction. | |
| Incomplete phase separation or emulsion formation. | - Centrifuge the Sample: This will help to break any emulsion and create a clear separation between the aqueous and organic layers. - Add Salt: As mentioned in the FAQs, adding a salt can help break emulsions and improve partitioning. |
Quantitative Data Summary
| Extraction Method | Matrix | Analyte/Internal Standard | Reported Recovery (%) | Key Parameters |
| Solid-Phase Extraction (SPE) | Human Plasma | Zolpidem | 82.49 | Sorbent: Strata X™ polymeric sorbent |
| Zolpidem-d6 | 84.24 | |||
| Human Plasma | Zolpidem | >90 | Sorbent: Molecularly Imprinted Polymer (MIP) | |
| Human Urine | Zolpidem | 78-90 | Sorbent: Mixed-mode | |
| Liquid-Liquid Extraction (LLE) | Human Urine | Zolpidem Carboxylic Acid | 80 | Solvent: Chloroform/Isopropanol, pH 4.5-5.0 |
| Electromembrane Extraction (EME) | Human Plasma & Urine | Zolpidem | 60-79 | Donor pH: 6.0, Acceptor pH: 2.0 |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol (Adapted for this compound)
This protocol is adapted from methods for Zolpidem and should be optimized for your specific application.
1. Sample Pre-treatment:
-
To 1 mL of plasma, add a known concentration of this compound internal standard.
-
Add 1 mL of 4% phosphoric acid to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
2. SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
5. Elution:
-
Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
Detailed Liquid-Liquid Extraction (LLE) Protocol (Adapted for this compound)
This protocol is adapted from general principles for basic drug extraction and should be optimized.
1. Sample Preparation:
-
To 1 mL of urine or plasma, add a known concentration of this compound internal standard.
-
Add 1 mL of a buffer to adjust the pH to approximately 9.0 (e.g., sodium bicarbonate buffer). Verify the final pH.
2. Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
3. Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube.
4. Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
Visualizations
Caption: A typical solid-phase extraction (SPE) workflow for this compound.
Caption: A troubleshooting decision tree for low this compound recovery.
References
Technical Support Center: Analysis of Zolpidem and Zolpidem-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues between Zolpidem and its deuterated internal standard, Zolpidem-d7, during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my Zolpidem and this compound peaks co-eluting or not fully resolved?
A1: Co-elution of an analyte and its deuterated internal standard, such as Zolpidem and this compound, is a common challenge in LC-MS analysis. The primary reason for this is the "isotope effect". While isotopically labeled standards are designed to be chemically identical to the analyte for ideal co-elution to compensate for matrix effects, the substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties. This can manifest as a small but significant difference in retention time on a chromatographic column, sometimes leading to partial or complete co-elution depending on the chromatographic conditions.
Q2: What is the "isotope effect" and how does it affect my chromatography?
A2: The isotope effect in chromatography refers to the phenomenon where molecules containing heavier isotopes (like deuterium in this compound) may exhibit slightly different retention behavior compared to their lighter counterparts (Zolpidem). This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. The magnitude of this effect depends on the number and position of the deuterium labels, as well as the chromatographic conditions.
Q3: Can I still quantify my results if the peaks are partially co-eluting?
A3: While it is always ideal to have baseline resolution, quantification with partially co-eluting peaks is possible with mass spectrometry detection, provided the peak integration is accurate and consistent for both the analyte and the internal standard. The selectivity of MS/MS allows for the differentiation of Zolpidem and this compound based on their different mass-to-charge ratios (m/z). However, severe co-elution can still lead to issues like ion suppression, where the ionization of one compound is affected by the presence of the other in the ion source, potentially compromising the accuracy of the results.
Q4: How can I improve the resolution between Zolpidem and this compound?
A4: To improve the resolution, you can modify several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) and the aqueous phase (e.g., buffer type, pH, and additives) can alter the selectivity.
-
Column Chemistry: Using a different stationary phase (e.g., C18, Phenyl-Hexyl) can exploit different interaction mechanisms to improve separation.
-
Gradient Profile: Optimizing the gradient slope and duration can help to better separate closely eluting peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.
-
Column Temperature: Adjusting the column temperature can influence the thermodynamics of the separation and impact selectivity.
Troubleshooting Guide
If you are experiencing co-elution of Zolpidem and this compound, follow this step-by-step troubleshooting guide.
Step 1: Assess the Degree of Co-elution
-
Visually inspect the chromatograms: Are the peaks completely overlapping, or is there a slight shoulder?
-
Review peak integration: Is the software correctly integrating the two peaks? Inaccurate integration can be a sign of poor resolution.
Step 2: Methodical Adjustment of Chromatographic Parameters
It is recommended to adjust one parameter at a time to systematically evaluate its effect on the separation.
-
Modify the Mobile Phase:
-
Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.
-
Aqueous Phase pH: The pKa of Zolpidem is approximately 6.2. Adjusting the mobile phase pH can change the ionization state of the molecule and its interaction with the stationary phase. Explore a pH range around the pKa (e.g., pH 5.0 to 7.0) to see the effect on retention and selectivity.[1]
-
Buffer Concentration and Type: Varying the concentration and type of buffer (e.g., ammonium formate vs. ammonium acetate) can also influence the separation.
-
-
Evaluate Column Chemistry:
-
If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a C18 with a different end-capping. These can offer alternative selectivities.
-
-
Optimize the Gradient:
-
Shallow Gradient: Employ a shallower gradient around the elution time of the analytes. This will increase the time the compounds spend migrating through the column at the critical organic solvent concentration, often improving resolution.
-
Isocratic Hold: Introduce a short isocratic hold at the elution composition to enhance separation.
-
Data Presentation: Comparison of Successful Chromatographic Conditions
The following table summarizes various LC-MS/MS conditions that have been successfully used for the separation of Zolpidem and its internal standards, including this compound. This data can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Xselect HSS T3 | Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | 5 mM Ammonium Formate | 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile | 60:40 Methanol:Acetonitrile with 5 mM Ammonium Acetate |
| Flow Rate | 0.400 mL/min | Not Specified | Not Specified |
| Gradient | 70:30 (A:B) to 35:65 at 2.8 min, then to 5:95 at 2.85 min | Gradient elution | Gradient elution |
| Internal Standard | This compound | Not Specified | Zolpidem-d6 |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Zolpidem and this compound in Biological Matrices
This protocol is based on a validated method for the analysis of Zolpidem in postmortem fluids and tissues.[2]
1. Sample Preparation (Acetonitrile Precipitation): a. To 200 µL of sample (e.g., blood, plasma), add 400 µL of acetonitrile containing the internal standard (this compound). b. Vortex for 20 seconds. c. Centrifuge at 10,000 rpm for 5 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
- Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.400 mL/min
- Gradient:
- 0.0 min: 30% B
- 2.8 min: 65% B
- 2.85 min: 95% B
- 3.88 min: 30% B
- 4.5 min: 30% B
- Injection Volume: 5 µL
- Column Temperature: 40°C
- MS Detection: Electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- Zolpidem: 308.2 -> 263.1 (Quantifier), 308.2 -> 235.3 (Qualifier)[2]
- This compound: 315.1 -> 270.2 (Quantifier), 315.1 -> 242.0 (Qualifier)[2]
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
References
- 1. Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Zolpidem-d7 Calibration Curve Linearity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to calibration curve linearity when quantifying Zolpidem using its deuterated internal standard, Zolpidem-d7.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis of Zolpidem with this compound?
Non-linear calibration curves in the LC-MS/MS analysis of Zolpidem using this compound as an internal standard can arise from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to bend at the higher end.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of Zolpidem and/or this compound, leading to ion suppression or enhancement. This can disproportionately affect the analyte and internal standard at different concentrations, causing non-linearity.
-
Isotopic Cross-Contribution: Although this compound is a stable isotope-labeled internal standard, there can be a small contribution of the Zolpidem signal to the this compound mass channel and vice versa. This "cross-talk" can become more pronounced at the upper and lower ends of the calibration range, affecting linearity.
-
Issues with Internal Standard: Problems with the purity, stability, or concentration of the this compound internal standard solution can lead to inconsistent responses and a non-linear calibration curve.
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution of interfering compounds, or significant shifts in retention time between the analyte and internal standard can all contribute to non-linearity.
-
Sample Preparation Inconsistencies: Inefficient or variable extraction recovery of Zolpidem and this compound from the sample matrix can introduce non-linearity.
Q2: My calibration curve for this compound is non-linear at the higher concentrations. What should I do?
Non-linearity at the upper end of the calibration curve is often due to detector saturation. Here are some steps to address this:
-
Dilute High-Concentration Samples: If your sample concentrations are expected to be high, you can dilute them to fall within the linear range of your assay.
-
Optimize Detector Settings: Adjust the detector gain or use a less intense precursor-to-product ion transition for quantification at higher concentrations.
-
Extend the Calibration Range: If feasible, prepare additional calibration standards at higher concentrations and evaluate if a different regression model (e.g., quadratic) provides a better fit. However, the use of non-linear regression should be justified and validated.
-
Reduce Injection Volume: A smaller injection volume can help to avoid overloading the detector.
Q3: I am observing poor linearity at the lower end of my calibration curve. What could be the cause?
Poor linearity at the lower limit of quantification (LLOQ) can be caused by:
-
Low Signal-to-Noise Ratio: Insufficient instrument sensitivity can lead to high variability in the response at low concentrations.
-
Matrix Effects: Ion suppression can have a more significant impact at lower concentrations, leading to a deviation from linearity.
-
Contamination: Contamination in the blank matrix or carryover from previous injections can interfere with the quantification of low-concentration standards.
-
Adsorption: The analyte may adsorb to vials, tubing, or the column, leading to a disproportionate loss at lower concentrations.
To address these issues, consider optimizing the sample preparation to reduce matrix effects, improving instrument sensitivity, and ensuring the cleanliness of your system.
Troubleshooting Guides
Guide 1: Investigating Matrix Effects
Problem: You suspect matrix effects are causing non-linearity in your this compound calibration curve.
Troubleshooting Steps:
-
Post-Extraction Spike Experiment:
-
Extract a blank matrix sample.
-
Spike the extracted blank with a known concentration of Zolpidem and this compound.
-
Prepare a corresponding standard in a clean solvent at the same concentration.
-
Compare the peak areas of the analyte and internal standard in the post-spiked matrix extract to those in the clean solvent. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).
-
-
Infusion Experiment:
-
Infuse a constant concentration of Zolpidem and this compound into the mass spectrometer.
-
Inject an extracted blank matrix sample.
-
Monitor the signal intensity of the analyte and internal standard. A dip or rise in the signal at the retention time of Zolpidem indicates ion suppression or enhancement, respectively.
-
Solutions:
-
Improve Sample Preparation: Employ a more effective sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate Zolpidem and this compound from the co-eluting matrix components.
-
Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.
Guide 2: Assessing Isotopic Cross-Contribution
Problem: You observe interference between the MRM transitions of Zolpidem and this compound.
Troubleshooting Steps:
-
Analyze High Concentration Standard of Analyte: Inject a high concentration standard of Zolpidem and monitor the MRM transition of this compound. The response should be negligible.
-
Analyze Internal Standard Solution: Inject the this compound working solution and monitor the MRM transition of Zolpidem. The response should be minimal.
Solutions:
-
Select Different MRM Transitions: If significant cross-talk is observed, select alternative precursor or product ions for Zolpidem and/or this compound that are more specific.
-
Check Isotopic Purity of Internal Standard: Ensure the isotopic purity of your this compound standard is high.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Zolpidem using this compound as an internal standard from various published methods.
Table 1: Linearity Ranges and Limits of Quantification (LOQ)
| Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Method | Reference |
| Human Plasma | 0.1 - 149.83 | 0.10 | LC-MS/MS | [1] |
| Human Plasma | 1 - 400 | 1 | HPLC-Fluorescence | [2] |
| Human Urine | 0.5 - 20 | 0.5 | LC-MS/MS | [3] |
| Hair | 1.0 - 1000.0 (pg/mg) | 1.0 (pg/mg) | LC-MS/MS | [4] |
| Human Plasma | 10 - 1000 | 10 | HPLC-UV | [5] |
Table 2: Mass Spectrometric Parameters for Zolpidem and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| Zolpidem | 308.13 | 235.21 | - | [1] |
| This compound | 315.2 | 236.0 | - | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a representative example for the extraction of Zolpidem and this compound from human plasma.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution (e.g., 250 ng/mL).
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Experimental workflow for this compound analysis.
References
- 1. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. wsp.wa.gov [wsp.wa.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Validation of a method for the determination of zolpidem in human plasma using LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantitation of zolpidem in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on the extraction efficiency of Zolpidem-d7
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the extraction efficiency of Zolpidem-d7. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Question: We are experiencing low and inconsistent recovery of this compound during our solid-phase extraction (SPE) procedure. We suspect our sample pH might be the issue. What is the optimal pH for SPE of this compound?
Answer: For optimal retention of this compound on a reversed-phase SPE sorbent (like C18), it is crucial to ensure the molecule is in its non-ionized, more hydrophobic state. Zolpidem is a weak base with a pKa of 6.2.[1][2] Therefore, the sample pH should be adjusted to be at least 2 pH units above the pKa. A pH of approximately 9.5 is often effective.[3][4] Adjusting the plasma sample to be basic before loading onto the SPE cartridge is a common practice.[5]
Low recovery can occur if the pH is too low (acidic), as the this compound will be protonated (ionized), reducing its retention on the non-polar stationary phase and leading to premature elution during sample loading.
Question: Our lab is developing a liquid-liquid extraction (LLE) method for this compound from urine, and the recovery is poor. How does pH affect LLE efficiency?
Answer: In liquid-liquid extraction, the goal is to have the analyte of interest preferentially partition into the organic solvent phase. For a basic compound like this compound, this is achieved when the molecule is in its neutral, non-ionized form. To ensure this, the pH of the aqueous sample (urine) should be adjusted to be basic, ideally above 8. A study on dispersive liquid-liquid microextraction (DLLME) found that a pH of 9.5 provided excellent recovery.[3][4] Conversely, extracting from an acidic solution would result in the ionization of this compound, making it more water-soluble and significantly reducing its partitioning into the organic extraction solvent. Some methods have also reported successful extraction at a neutral pH.[6]
Question: We are using a published method for this compound extraction, but our results are not reproducible. What are some common pitfalls related to pH control?
Answer: Inconsistent pH control is a frequent source of variability in extraction efficiency. Here are a few points to consider:
-
Buffering Capacity: Ensure the buffer used for pH adjustment has sufficient capacity to maintain the desired pH after the addition of the sample, which may have its own inherent pH.
-
Matrix Effects: Biological matrices like plasma and urine can have complex compositions that may affect the final pH.[1] It is advisable to measure the pH of the sample after adding the buffer and before proceeding with the extraction.
-
pH of Solvents: While less common, ensure that the solvents used for reconstitution or elution are not inadvertently altering the pH of your sample in an uncontrolled manner.
-
Metabolites: If you are also interested in Zolpidem's metabolites, such as the carboxylic acid metabolite, be aware that their extraction may require a different pH optimum. For instance, the extraction of zolpidem carboxylic acid has been performed at a pH of 4.5-5.0.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Zolpidem, and why is it important for extraction? A1: The pKa of Zolpidem is 6.2.[1][2] As a weak base, its degree of ionization is dependent on the pH of the solution. At a pH below its pKa, Zolpidem will be predominantly in its ionized (protonated) form, making it more water-soluble. At a pH above its pKa, it will be in its non-ionized (neutral) form, making it more soluble in organic solvents. This behavior is fundamental to designing an effective extraction method.
Q2: For a reversed-phase SPE, should the sample pH be acidic or basic for this compound? A2: For reversed-phase SPE, the sample should be basic. This ensures that this compound is in its neutral, non-ionized form, which will maximize its hydrophobic interaction with the C18 stationary phase, leading to better retention and subsequent recovery.
Q3: Can I use the same pH for both LLE and SPE of this compound? A3: Generally, yes. For both LLE with a non-polar organic solvent and reversed-phase SPE, a basic pH is recommended to ensure this compound is in its non-ionized form, which is crucial for efficient partitioning into the organic phase or retention on the non-polar sorbent.
Q4: Does the choice of buffer for pH adjustment matter? A4: Yes, the choice of buffer is important. It should be able to maintain the target pH without interfering with the extraction or the final analysis. For example, a sodium carbonate buffer has been successfully used to adjust the pH to 9.5 for dispersive liquid-liquid microextraction.[3][4] Phosphate buffers are also commonly used.[3]
Q5: How does pH impact the extraction of Zolpidem's metabolites? A5: Zolpidem's metabolites may have different chemical properties, including different pKa values. For example, the major urinary metabolite, zolpidem carboxylic acid (ZCA), is acidic. Therefore, its extraction requires a different pH. A method for the extraction of ZCA from urine found a pH of 4.5-5.0 to be effective.[7][8]
Data Presentation
The following table summarizes the effect of sample pH on the extraction recovery of Zolpidem using a dispersive liquid-liquid microextraction (DLLME) method.
| Sample pH | Buffer System | Extraction Recovery (%) |
| 6.0 | Phosphate Buffer | Sub-optimal |
| 8.0 | Phosphate Buffer | Moderate |
| 9.5 | Sodium Carbonate Buffer | Optimal |
| 11.0 | Sodium Carbonate Buffer | High |
| 12.0 | Sodium Carbonate Buffer | High |
Data adapted from a study on the dispersive liquid-liquid microextraction of Zolpidem. A pH of 9.5 was selected as the optimal condition in the study.[3][4]
Experimental Protocols
Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline for the extraction of this compound from plasma using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add the internal standard (this compound).
-
Add a suitable buffer (e.g., sodium carbonate buffer) to adjust the sample pH to approximately 9.5.
-
Vortex the sample for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove more polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge using 2 mL of methanol or another suitable organic solvent (e.g., acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol provides a general method for the LLE of this compound from a urine matrix.
-
Sample Preparation:
-
To 2 mL of urine in a glass tube, add the internal standard (this compound).
-
Add a buffer (e.g., sodium carbonate buffer) to adjust the pH to approximately 9.5.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 5 mL of an appropriate, water-immiscible organic solvent (e.g., a mixture of toluene and isoamyl alcohol).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Separation:
-
Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume of mobile phase for analysis.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of a Sonication-Assisted Dispersive Liquid–Liquid Microextraction Procedure and an HPLC-PDA Method for Quantitative Determination of Zolpidem in Human Plasma and Its Application to Forensic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. scispace.com [scispace.com]
- 7. A simple and rapid method for the identification of zolpidem carboxylic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Zolpidem using Zolpidem-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Zolpidem in biological matrices, with a specific focus on the utilization of its deuterated internal standard, Zolpidem-d7. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical methodologies.
Introduction to Zolpidem and the Role of Internal Standards
Zolpidem is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia. Accurate and precise quantification of Zolpidem in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based methods. This compound shares near-identical physicochemical properties with Zolpidem, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency and matrix effects.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods validated for the quantification of Zolpidem. While specific data for this compound is highlighted where available, methods using other internal standards are also included for a broader comparative context. The principles of using a deuterated internal standard are directly transferable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is the most prevalent and sensitive technique for Zolpidem quantification.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Zolpidem-d6 [1] | Ondansetron[2] | Diazepam-d5[3] |
| Matrix | Human Plasma[1] | Human EDTA Plasma[2] | Biological Specimens (Blood, Urine, etc.)[3] |
| Linearity Range | 2.0–200 ng/mL[1] | 0.10–149.83 ng/mL[2] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[1] | 0.10 ng/mL[2] | Not Specified |
| Intra-day Precision (%RSD) | 2.06–8.95%[1] | 0.52–8.66%[2] | Not Specified |
| Inter-day Precision (%RSD) | Not Specified | 0.52–8.66%[2] | Not Specified |
| Intra-day Accuracy | 94.44–103.80%[1] | 96.66–106.11%[2] | Not Specified |
| Inter-day Accuracy | 94.44–103.80%[1] | 96.66–106.11%[2] | Not Specified |
| Extraction Method | Solid Phase Extraction (SPE)[1] | Liquid-Liquid Extraction (LLE) with ethyl acetate[2] | Solid Phase Extraction (SPE)[3] |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC coupled with fluorescence or UV detection offers a viable alternative to LC-MS/MS.
| Parameter | Method 4 (Fluorescence) | Method 5 (PDA) |
| Internal Standard | Trazodone[4] | Chloramphenicol[5] |
| Matrix | Human Plasma[4] | Human Plasma[5] |
| Linearity Range | 1–400 ng/mL[4] | 0.15–0.6 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) | Not specified, but linearity starts at 1 ng/mL[4] | 0.15 µg/mL[5] |
| Intra-day Precision (%RSD) | Within 5.8% from nominal[4] | < 15%[5] |
| Inter-day Precision (%RSD) | 3.7, 4.6, and 3.0% for QC samples[4] | < 15%[5] |
| Intra-day Accuracy | Within 5.8% from nominal[4] | < 15%[5] |
| Inter-day Accuracy | Within 5.8% from nominal[4] | < 15%[5] |
| Extraction Method | Solid Phase Extraction (SPE)[4] | Sonication-assisted dispersive liquid–liquid microextraction[5] |
Experimental Protocols
Key Experiment: LC-MS/MS Method Validation with a Deuterated Internal Standard
This section outlines a typical workflow for the validation of an LC-MS/MS method for Zolpidem using this compound as an internal standard, based on common practices in the provided literature.
Caption: Experimental workflow for Zolpidem analysis.
Methodology Details:
-
Sample Preparation:
-
To a known volume of the biological matrix (e.g., 100 µL of plasma), a precise amount of this compound internal standard solution is added.
-
For Solid Phase Extraction (SPE): The sample is loaded onto a conditioned SPE cartridge. The cartridge is then washed to remove interferences, and the analyte and internal standard are eluted with an appropriate organic solvent.[1][3]
-
For Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate). After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated.[2]
-
The resulting extract is typically evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into the LC-MS/MS system.
-
Chromatographic separation is commonly achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).[1][2]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Zolpidem and this compound.
-
-
Method Validation:
-
Linearity: A calibration curve is constructed by analyzing a series of standards of known Zolpidem concentrations. The response ratio of Zolpidem to this compound is plotted against the nominal concentration.
-
Accuracy and Precision: These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).[1][2]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1][2]
-
Stability: The stability of Zolpidem in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.[2]
-
Zolpidem Signaling Pathway
Zolpidem exerts its sedative-hypnotic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[6][7]
Caption: Zolpidem's mechanism of action.
Zolpidem acts as a positive allosteric modulator at the benzodiazepine (BZ) site on the GABA-A receptor, showing a high affinity for receptors containing the α1 subunit.[4][8] This binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening.[7] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and hypnotic effects of the drug.[7]
References
- 1. UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. wsp.wa.gov [wsp.wa.gov]
- 4. Zolpidem modulates GABA(A) receptor function in subthalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 7. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
The Analytical Edge: A Comparative Guide to Internal Standards for Zolpidem Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of zolpidem, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. This guide provides a comprehensive comparison of Zolpidem-d7 with other commonly employed internal standards, supported by experimental data from various analytical methodologies.
The ideal internal standard should closely mimic the physicochemical properties of the analyte, co-elute chromatographically, and experience similar ionization and matrix effects. While stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard, other structural analogs and compounds have also been successfully utilized. This guide will delve into the performance characteristics of this compound and its alternatives, offering insights into their respective advantages and limitations.
Performance Comparison of Internal Standards for Zolpidem Analysis
The selection of an internal standard significantly impacts the performance of an analytical method. The following tables summarize validation data from various studies for the quantification of zolpidem using different internal standards. It is important to note that the data presented is collated from different sources and experimental conditions, thus direct comparison should be made with caution.
Table 1: Performance Data for Deuterated Internal Standards (this compound and Zolpidem-d6)
| Internal Standard | Analytical Method | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Key Findings & Citations |
| This compound | UPLC-MS | Postmortem Fluids & Tissues | 0.2 - 800 | Not explicitly stated | Not explicitly stated | Precursor and product ions for zolpidem and this compound were identified, demonstrating its use in a validated method. |
| Zolpidem-d6 | LC-MS/MS | Urine | 1 - 200 | Within ±15% | <15% | Successfully used for the simultaneous detection of multiple z-drugs. The choice between LC-MS/MS and GC-MS/MS can be based on the specific z-drugs of interest. |
| Zolpidem-d6 | LC-MS/MS | Human Plasma | Not explicitly stated | Within ±15% | <15% | A simple and rapid method was developed using solid-phase extraction. |
| Zolpidem-d6 | LC-MS/MS | Urine | Not explicitly stated | Matrix effects were found to be small (within ±15%). | Not explicitly stated | Used in a method for monitoring zolpidem and its carboxylic acid metabolite.[1] |
Table 2: Performance Data for Non-Deuterated Internal Standards
| Internal Standard | Analytical Method | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Key Findings & Citations |
| Clozapine | GC-MS | Urine | 10 - 200,000 | 93.40 - 94.41% (Recovery) | <15% | An inexpensive, fast, and reliable GC-MS method was validated.[2] |
| Trazodone | HPLC-Fluorescence | Human Plasma | 1 - 400 | Within 5.8% from nominal | 3.0 - 4.6% | A sensitive and selective HPLC method was developed.[3][4] |
| Diazepam-d5 | LC-MS | Biological Specimens | Not explicitly stated | Not explicitly stated | Not explicitly stated | Used for the confirmation of zolpidem in various biological matrices. The presence of diazepam in a specimen may cause interference. |
| Alfuzosin hydrochloride | HPLC-FLU | Plasma | 2.0 - 250.0 | Not explicitly stated | <8.8% | Utilized in a comparative pharmacokinetic study of zolpidem.[5] |
The Case for Deuterated Internal Standards: Advantages and Considerations
Stable isotope-labeled internal standards like this compound and Zolpidem-d6 are generally preferred for quantitative mass spectrometry-based assays due to their high degree of similarity to the analyte.
Key Advantages:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts, leading to similar extraction recovery and chromatographic behavior.[6]
-
Co-elution: Ideally, the deuterated internal standard co-elutes with the analyte, ensuring that both experience the same matrix effects (ion suppression or enhancement) at the same time.[6] This is a critical factor in minimizing measurement errors.
-
Improved Accuracy and Precision: The use of deuterated standards can significantly improve the accuracy and precision of quantification by compensating for variations in sample preparation and instrument response.[6]
Important Considerations:
-
Chromatographic Shift: A known phenomenon with deuterated standards is a slight shift in retention time, where the deuterated compound may elute slightly earlier than the non-deuterated analyte. This can be more pronounced with a higher number of deuterium atoms. If the analyte and internal standard do not completely co-elute, they may experience different matrix effects, leading to inaccurate results.[7][8]
-
Isotopic Purity: It is crucial to use a deuterated standard with high isotopic purity to avoid any contribution from the unlabeled analyte to the internal standard signal.
-
Cost and Availability: Stable isotope-labeled standards are generally more expensive and may be less readily available than non-labeled alternatives.
Alternative Internal Standards: A Practical Approach
While deuterated standards are often ideal, structurally similar compounds can also serve as effective internal standards, particularly when cost or availability is a concern.
Key Advantages:
-
Cost-Effective: Non-deuterated internal standards are typically more affordable.
-
Readily Available: A wider range of structurally similar compounds may be commercially available.
Important Considerations:
-
Differences in Physicochemical Properties: Structural analogs will have different physicochemical properties, which can lead to variations in extraction efficiency and chromatographic retention time compared to the analyte.
-
Matrix Effect Compensation: A non-co-eluting internal standard may not effectively compensate for matrix effects, potentially compromising the accuracy of the results.
-
Potential for Interference: The chosen internal standard must be absent in the samples being analyzed and should not have any interfering peaks. For example, the use of Diazepam-d5 can be problematic if diazepam is also present in the sample.
Experimental Methodologies: A Closer Look
To provide a comprehensive understanding, the following section details the experimental protocols from selected studies utilizing different internal standards.
Method 1: UPLC-MS with this compound for Zolpidem Quantification in Postmortem Fluids and Tissues
-
Sample Preparation: Not detailed in the provided snippets.
-
Chromatography:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.400 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization in positive mode (ESI+)
-
MS/MS Transitions:
-
Zolpidem: Precursor ion 308.2 -> Product ions 263.1 (quantitative) and 235.3
-
This compound: Precursor ion 315.1 -> Product ions 270.2 (quantitative) and 242.0
-
-
Method 2: GC-MS with Clozapine for Zolpidem Quantification in Urine[2]
-
Sample Preparation: One-step liquid-liquid extraction with ethyl acetate.
-
Chromatography:
-
Column: HP-5MS capillary column
-
Analysis Time: Total sample preparation and analysis time of approximately 60 minutes.
-
-
Mass Spectrometry:
-
Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z):
-
Zolpidem: 219, 235, 307
-
Clozapine: 243, 256, 326
-
-
Method 3: HPLC-Fluorescence with Trazodone for Zolpidem Quantification in Human Plasma[3][4]
-
Sample Preparation: Solid-phase extraction (Bond Elut C18 cartridge) after basifying the plasma sample.
-
Chromatography:
-
Column: C18 column (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:50 mM potassium phosphate monobasic at pH 6.0 (4:6, v/v)
-
Run Time: 8 minutes
-
-
Detection:
-
Type: Fluorescence
-
Excitation Wavelength: 254 nm
-
Emission Wavelength: 400 nm
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict a typical workflow for zolpidem quantification and the logical relationship in selecting an internal standard.
Conclusion
The choice of an internal standard for zolpidem quantification is a critical decision that depends on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the matrix, and budget constraints.
-
This compound (and other deuterated analogs) stands out as the superior choice for high-accuracy quantitative analysis, particularly in complex biological matrices, due to its ability to effectively compensate for matrix effects and variability in sample processing. However, researchers should be mindful of potential chromatographic shifts and ensure complete co-elution with the analyte.
-
Non-deuterated internal standards , such as clozapine and trazodone, offer a viable and cost-effective alternative. While they may not provide the same level of matrix effect compensation as their deuterated counterparts, they can still yield reliable results when the analytical method is carefully validated, and potential interferences are ruled out.
Ultimately, the selection of the most appropriate internal standard requires a thorough evaluation of the performance data and a clear understanding of the trade-offs between accuracy, cost, and practicality for the specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Validation of a method for the determination of zolpidem in human plasma using LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Comparative pharmacokinetics of zolpidem tartrate in five ethnic populations of China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
Cross-Validation of Zolpidem Quantification Methods with Zolpidem-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Zolpidem, with a focus on the use of Zolpidem-d7 as an internal standard for enhanced accuracy and precision. The following sections detail the experimental protocols and present key performance data from several validated methods, offering a valuable resource for selecting the most appropriate technique for specific research or clinical needs.
Introduction to Zolpidem Quantification
Zolpidem is a widely prescribed short-acting nonbenzodiazepine hypnotic for the treatment of insomnia.[1] Accurate and reliable quantification of Zolpidem in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response. This guide explores and compares different methodologies for Zolpidem quantification, highlighting their respective strengths and limitations.
Comparative Analysis of Quantification Methods
A variety of analytical techniques have been developed and validated for the quantification of Zolpidem in biological samples, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The choice of method often depends on factors such as required sensitivity, sample throughput, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the most prevalent and sensitive technique for the quantification of Zolpidem in biological matrices.[2][3][4] Its high selectivity and sensitivity allow for the detection of low concentrations of the drug and its metabolites.
Table 1: Performance Characteristics of Selected LC-MS/MS Methods for Zolpidem Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.10–149.83 ng/mL | 1-200 ng/mL[5] | 1-400 ng/ml[6] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | Within clinically relevant ranges[5] | 1 ng/ml[6] |
| Intra-batch Precision (%RSD) | 0.67-9.82% | Not Specified | 3.7-4.6%[6] |
| Inter-batch Precision (%RSD) | Not Specified | Not Specified | 3.0-4.6%[6] |
| Intra-batch Accuracy (%Dev) | 87.70-107.53% | Not Specified | Within 5.8% from nominal[6] |
| Inter-batch Accuracy (%Dev) | Not Specified | Not Specified | Within 5.8% from nominal[6] |
| Extraction Recovery | 87.70% (Zolpidem), 85.78% (IS) | High recovery rates[5] | Not Specified |
| Internal Standard | Mirtazapine | 13 deuterated analogues[4] | Trazodone[6] |
| Biological Matrix | Human EDTA plasma | Blood, Urine, and Hair[4] | Human plasma[6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of Zolpidem.[1][2] While it may require derivatization for certain compounds to improve volatility and thermal stability, GC-MS can offer excellent chromatographic resolution and sensitivity.
Table 2: Performance Characteristics of a GC-MS Method for Zolpidem Quantification
| Parameter | GC-MS Method |
| Linearity Range | 10-200 μg/mL[2] |
| Limit of Detection (LOD) | 0.28 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.35 µg/mL[2] |
| Precision (%CV) | 0.02% (for stability)[2] |
| Accuracy (Recovery) | 93.40-94.41%[2] |
| Internal Standard | Clozapine[2] |
| Biological Matrix | Urine[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative experimental protocols for LC-MS/MS and sample preparation.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for cleaning up and concentrating Zolpidem from biological matrices prior to analysis.[7]
Protocol:
-
Sample Pre-treatment: To 0.2 mL of the biological specimen (e.g., plasma, urine), add 100 µL of the working internal standard solution (this compound in a suitable solvent).[7]
-
Acidification: Add a suitable buffer, such as 0.1M acetic acid, and vortex.[7]
-
SPE Column Conditioning: Condition a C18 SPE cartridge with sequential washes of methanol and water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute Zolpidem and the internal standard with an appropriate elution solvent (e.g., a mixture of isopropanol, ammonium hydroxide, and methylene chloride).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4][7]
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[4][6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Mass Spectrometry Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions for Zolpidem and this compound are monitored.
Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in DOT language.
Caption: General workflow for the bioanalytical quantification of Zolpidem using LC-MS/MS.
Conclusion
The cross-validation of Zolpidem quantification methods is essential for ensuring data reliability and comparability across different laboratories and studies. The use of this compound as an internal standard in LC-MS/MS and GC-MS methods significantly improves the accuracy and precision of the results. This guide provides a comparative overview of validated methods, offering researchers the necessary information to select and implement the most suitable approach for their specific analytical needs. The detailed experimental protocols and performance data serve as a valuable resource for method development, validation, and routine analysis of Zolpidem.
References
- 1. Identification and quantitation of zolpidem in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. repository.poltekkesjkt2.ac.id [repository.poltekkesjkt2.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method for the determination of zolpidem in human plasma using LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wsp.wa.gov [wsp.wa.gov]
A Comparative Guide to the Accuracy and Precision of Zolpidem Quantification: The Role of Zolpidem-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Zolpidem, a widely prescribed hypnotic agent, is critical in clinical and forensic toxicology, as well as in pharmacokinetic and drug metabolism studies. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results, particularly when dealing with complex biological matrices. This guide provides a comprehensive comparison of analytical methods for Zolpidem quantification, with a special focus on the use of Zolpidem-d7, a deuterated analog, as an internal standard. We will delve into the experimental data that underscores the superior performance of isotope-labeled internal standards in enhancing the accuracy and precision of bioanalytical methods.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry. This is because an ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variations during sample preparation, chromatography, and ionization. Deuterated standards like this compound co-elute with the unlabeled drug, experience similar matrix effects, and have nearly identical ionization efficiencies, leading to more accurate and precise quantification.
Comparative Analysis of Zolpidem Quantification Methods
This section compares the performance of Zolpidem quantification methods using a deuterated internal standard (Zolpidem-d6, which is analytically comparable to this compound) against methods employing other internal standards or alternative analytical techniques.
Table 1: Performance Characteristics of LC-MS/MS Methods for Zolpidem Quantification
| Parameter | Method with Zolpidem-d6 Internal Standard | Method with Clozapine Internal Standard (GC-MS) | Method with Trazodone Internal Standard (HPLC-Fluorescence) |
| Linearity Range | 4 - 1,000 µg/L[1] | 10 - 200 µg/mL[2] | 1 - 400 ng/mL |
| Coefficient of Determination (r²) | > 0.99[1] | 0.997[2] | Not Specified |
| Limit of Quantification (LOQ) | 4 µg/L[1] | 0.35 µg/mL[2] | 3 ng/mL |
| Intra-day Precision (%RSD) | 2.4 - 3.7%[1] | Not Specified | 3.7 - 4.6% |
| Inter-day Precision (%RSD) | Not Specified | Not Specified | 3.0 - 5.1% |
| Accuracy/Recovery | 100 - 107%[1] | 93.40 - 94.41%[2] | Within 5.8% of nominal |
Note: Data is compiled from different studies and direct comparison should be made with caution. The use of a deuterated internal standard generally results in a lower limit of quantification and higher accuracy.
Experimental Protocols
Method 1: Zolpidem Quantification in Urine using LC-MS/MS with Zolpidem-d6 Internal Standard
This method is adapted from a study focused on determining Zolpidem compliance in chronic pain patients.[1]
1. Sample Preparation:
-
To 1 mL of human urine, add the internal standard Zolpidem-d6.
-
Perform a mixed-mode solid-phase extraction (SPE).
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Reversed-phase column.
-
Mobile Phase: Gradient elution with an appropriate mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Zolpidem and Zolpidem-d6.
Caption: Workflow for Zolpidem quantification in urine by LC-MS/MS with Zolpidem-d6.
Method 2: Zolpidem Quantification in Urine using GC-MS with Clozapine Internal Standard
This method was developed for the determination of Zolpidem in urine for forensic toxicology purposes.[2]
1. Sample Preparation:
-
To a urine sample, add Clozapine as the internal standard.
-
Perform a one-step liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. Gas Chromatography:
-
Column: HP-5MS capillary column.
-
Injector Temperature: Optimized for Zolpidem and Clozapine.
-
Oven Temperature Program: A temperature gradient to ensure separation.
-
Carrier Gas: Helium.
3. Mass Spectrometry:
-
Ionization: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: Select specific ions for both Zolpidem and Clozapine for quantification.
Caption: Workflow for Zolpidem quantification in urine by GC-MS with Clozapine.
Discussion: The Advantage of this compound
The data presented, although from different studies, suggests that the use of a deuterated internal standard like Zolpidem-d6 (and by extension, this compound) offers significant advantages in terms of accuracy, precision, and sensitivity for the quantification of Zolpidem. The near-identical chemical and physical properties of the labeled and unlabeled compounds ensure that any loss or variation during sample processing and analysis affects both compounds equally, leading to a more reliable analyte-to-internal standard ratio.
In contrast, non-isotope-labeled internal standards like Clozapine or Trazodone have different chemical structures and chromatographic behaviors. This can lead to differential extraction efficiencies, matrix effects, and ionization suppression or enhancement, ultimately compromising the accuracy and precision of the quantification.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their Zolpidem quantification data, the use of a deuterated internal standard such as this compound is strongly recommended. The implementation of an LC-MS/MS method with an isotope-labeled internal standard provides a robust, sensitive, and specific assay that minimizes the impact of matrix effects and other sources of analytical variability. This approach ensures the generation of high-quality, reliable data essential for informed decision-making in research and development.
References
A Comparative Guide to the Bioanalytical Quantification of Zolpidem Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of zolpidem, a widely prescribed sedative-hypnotic, with a focus on methods employing its deuterated isotopologue, zolpidem-d7, as an internal standard. The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical methods, ensuring high accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis. This document summarizes the limits of detection (LOD) and quantification (LOQ) achieved by different techniques and provides detailed experimental protocols to aid in method selection and development.
Performance Comparison of Analytical Methods
The choice of analytical methodology for zolpidem quantification is often dictated by the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for zolpidem in various biological matrices when using a deuterated internal standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally offers the highest sensitivity.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard |
| UPLC-MS/MS | Bovine Whole Blood | 0.20 ng/mL[1] | 0.39 ng/mL[1] | This compound[1] |
| LC-MS/MS | Oral Fluid | 0.01 ng/mL[2][3] | 0.05 ng/mL[2][3] | Zolpidem-d6[3] |
| LC-MS/MS | Hair | - | 1.0 pg/mg | Not Specified |
| GC-MS | Urine | 0.28 µg/mL | 0.35 µg/mL | Clozapine |
| HPLC-UV | Biological Samples | 3 ng/mL[4] | 10 ng/mL[4] | Not Specified[4] |
| HPLC-Fluorescence | Human Plasma | - | 1 ng/mL | Trazodone |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the quantification of zolpidem using LC-MS/MS with a deuterated internal standard.
Method 1: Zolpidem in Whole Blood by UPLC-MS/MS
This method is suitable for the analysis of zolpidem in postmortem fluids and tissues.[1]
-
Sample Preparation: Solid Phase Extraction (SPE)
-
To 1 mL of calibrator, control, or specimen, add the this compound working internal standard.
-
Vortex and centrifuge the sample.
-
Load the supernatant onto a conditioned SPE cartridge.
-
Wash the cartridge with deionized water and then a methanol/water solution.
-
Dry the cartridge thoroughly.
-
Elute the analyte with a mixture of methylene chloride, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic Conditions
-
Mass Spectrometric Conditions
Method 2: Zolpidem in Oral Fluid by LC-MS/MS
This rapid and sensitive method is ideal for clinical and forensic applications.[2][3]
-
Sample Preparation: Simple Dilution
-
Chromatographic Conditions
-
Column: Capcell Pak C18 MGII (250 × 2.0 mm, 5 µm)[2]
-
Mobile Phase: Isocratic elution with a water-acetonitrile mobile phase containing 0.1% formic acid, 5% acetonitrile, and 20 mM ammonium acetate in the aqueous phase.[2]
-
Flow Rate: 0.4 mL/min[2]
-
Post-Column Addition: Acetonitrile at a flow rate of 0.4 mL/min to enhance ionization.[2][3]
-
-
Mass Spectrometric Conditions
Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of zolpidem using a deuterated internal standard and LC-MS/MS.
Caption: Workflow for Zolpidem Analysis.
Alternative Analytical Approaches
While LC-MS/MS with a deuterated internal standard is the gold standard for zolpidem quantification, other methods have been successfully employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers good selectivity and sensitivity, though it may require derivatization of the analyte to improve its volatility and chromatographic properties. A validated GC-MS method for zolpidem in urine reported an LOQ of 0.35 µg/mL using clozapine as an internal standard.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC methods provide a more accessible and cost-effective alternative to mass spectrometry. An HPLC-UV method achieved an LOQ of 10 ng/mL in biological samples.[4] For enhanced sensitivity, fluorescence detection can be utilized, with one method reporting an LOQ of 1 ng/mL in human plasma using trazodone as the internal standard.
Conclusion
The quantification of zolpidem in biological matrices is essential for clinical monitoring, forensic toxicology, and pharmacokinetic studies. The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS provides the most sensitive and reliable results. However, alternative methods like GC-MS and HPLC can be suitable depending on the specific requirements of the analysis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their needs.
References
- 1. faa.gov [faa.gov]
- 2. LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
Robustness of Analytical Methods for Zolpidem Utilizing Zolpidem-d7 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of zolpidem, with a focus on the robustness imparted by the use of its deuterated internal standard, Zolpidem-d7. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing reliable and accurate analytical methodologies.
Introduction to Zolpidem and the Role of Internal Standards
Zolpidem, a non-benzodiazepine hypnotic, is widely prescribed for the short-term treatment of insomnia. Accurate and precise quantification of zolpidem in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in modern bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being structurally identical to zolpidem but with a higher mass due to the deuterium atoms, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations during sample preparation and analysis, thereby significantly improving the robustness and reliability of the method.
Comparative Analysis of Analytical Methods
A variety of analytical methods have been developed and validated for the determination of zolpidem in different biological matrices. The following tables summarize the performance characteristics of some of these methods, highlighting the advantages of those employing mass spectrometry with a deuterated internal standard.
Table 1: Performance Characteristics of LC-MS/MS Methods for Zolpidem Analysis
| Parameter | Method 1 (LC-MS/MS with Zolpidem-d6 IS) | Method 2 (LC-MS/MS with Diazepam-d5 IS)[1] | Method 3 (LC-MS/MS for Metabolites)[2] |
| Matrix | Human Plasma | Whole Blood, Serum, Plasma, Urine, Tissue Homogenate | Hair |
| Linearity Range | 2.0–200 ng/mL | Not explicitly stated, but validated for quantification | 1.0-1000.0 pg/mg |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | Not explicitly stated | 1.0 pg/mg |
| Accuracy (% Recovery) | 94.44 to 103.80% | Not explicitly stated | -7.1 to 9.0% (intraday), -6.1 to 7.9% (interday) |
| Precision (% RSD) | 2.06 to 8.95% | Not explicitly stated | Within 6.5% (intraday), within 5.4% (interday) |
| Internal Standard | Zolpidem-d6 | Diazepam-d5 | Not explicitly stated |
Table 2: Comparison with Other Analytical Techniques
| Method Type | Linearity Range | LLOQ | Accuracy (% Recovery) | Precision (% RSD) | Internal Standard | Reference |
| HPLC-UV | 10-1000 ng/mL | 10 ng/mL | 60-79% | 0.3-7.3% | None specified | [3] |
| HPLC with Fluorescence Detection | 1-400 ng/mL | 1-2.5 ng/mL | Within 5.8% of nominal | 3.0-4.6% | Trazodone | [4] |
| Homogeneous Immunoassay | Semi-quantitative up to 40 ng/mL | 10 ng/mL (cutoff) | Not applicable | Not applicable | None | [5] |
Experimental Protocols
A robust and reliable analytical method is critical for accurate quantification. Below is a detailed experimental protocol for an LC-MS/MS method for the analysis of zolpidem, adaptable for the use of this compound as the internal standard.
LC-MS/MS Method for the Quantification of Zolpidem in Human Plasma
This protocol is adapted from a validated method using a deuterated internal standard and is suitable for the use of this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Vortex mix the samples.
-
Condition a polymeric sorbent SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate in 0.1% formic acid) in a ratio of 80:20 (v/v).
-
Flow Rate: A flow rate of 0.7 mL/min is often employed.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Zolpidem: m/z 308.2 → 235.2[6]
-
This compound: The specific transition for this compound would be determined by direct infusion, but would be approximately m/z 315.2 → 235.2, reflecting the seven deuterium atoms.
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
Robustness of the Analytical Method
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For the described LC-MS/MS method, robustness would be assessed by intentionally varying parameters such as:
-
Mobile Phase Composition: ± 2% variation in the organic solvent percentage.
-
Mobile Phase pH: ± 0.2 pH units.
-
Column Temperature: ± 5 °C.
-
Flow Rate: ± 0.1 mL/min.
-
Different Analyst and Instrument: To assess inter-day and inter-laboratory variability.
The acceptance criteria for robustness testing would be that the accuracy and precision of the quality control samples remain within the established limits (e.g., ±15% for accuracy and ≤15% RSD for precision). The use of a co-eluting, stable isotope-labeled internal standard like this compound is a key factor in ensuring method robustness, as it compensates for many of these potential variations.
Mandatory Visualizations
Zolpidem's Mechanism of Action: GABA-A Receptor Signaling
Zolpidem exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor, primarily at the α1 subunit. It enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the central nervous system results in the hypnotic effects of the drug.
References
- 1. wsp.wa.gov [wsp.wa.gov]
- 2. LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a method for the determination of zolpidem in human plasma using LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ark-tdm.com [ark-tdm.com]
- 6. Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing an Internal Standard for Zolpidem Quantification: A Comparative Guide to Zolpidem-d7 and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of pharmaceuticals like zolpidem, particularly in complex biological matrices, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results.[1][2] An IS is a compound of a known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process, including sample preparation, injection volume, and mass spectrometer response.[1][3] The two most common types of internal standards used in liquid chromatography-mass spectrometry (LC-MS/MS) are stable isotope-labeled (SIL) analogs, such as Zolpidem-d7, and structural analogs.[3][4]
This guide provides an objective comparison between this compound and structural analogs as internal standards for the quantification of zolpidem. It includes a summary of performance data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate IS for their specific analytical needs.
This compound: The Stable Isotope-Labeled Standard
A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[5] this compound is the zolpidem molecule with seven hydrogen atoms replaced by deuterium.
Advantages:
-
Identical Physicochemical Properties: SIL standards have nearly identical chemical and physical properties to the target analyte.[3] This results in very similar extraction recovery and chromatographic retention times.
-
Superior Matrix Effect Compensation: Matrix effects—the suppression or enhancement of ionization by co-eluting components from the sample matrix—are a primary source of imprecision in LC-MS/MS assays. Because a SIL IS co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects, allowing for more effective normalization and improved data accuracy.[3][5]
-
"Gold Standard" Recognition: Due to their ability to closely mimic the analyte's behavior throughout the entire analytical process, SIL internal standards are widely considered the "gold standard" for quantitative bioanalysis.[6]
Disadvantages:
-
Potential for Chromatographic Shift: High levels of deuterium labeling can sometimes cause a slight shift in retention time, which may lead to differential matrix effects if the separation from the analyte is significant.[7]
-
Cost and Availability: Custom synthesis of SIL standards can be expensive and time-consuming, making them less accessible than some structural analogs.[1]
-
Isotopic Contribution: It is crucial that the SIL internal standard is of high isotopic purity to prevent any contribution to the analyte's signal.[4]
Structural Analogs: A Viable Alternative
A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. For zolpidem, a structural analog could be a related compound like propyl-zolpidem or another compound with similar functional groups and polarity, such as clozapine.[8][9]
Advantages:
-
Cost-Effectiveness and Availability: Structural analogs are often commercially available as standard laboratory reagents or are less expensive to synthesize than SIL standards.[2]
-
No Isotopic Interference: There is no risk of isotopic crosstalk or interference with the analyte signal.
Disadvantages:
-
Different Physicochemical Properties: Even small differences in chemical structure can lead to variations in extraction efficiency, chromatographic behavior, and ionization response compared to the analyte.[6]
-
Inadequate Matrix Effect Compensation: If the structural analog does not co-elute precisely with the analyte, it will not experience the same matrix effects, potentially leading to inaccurate quantification. The ability of a structural analog to compensate for matrix effects can be significantly lower than that of a SIL IS.
-
Variable Performance: The performance of a structural analog is highly dependent on how closely its properties match those of the analyte. A poorly chosen analog can introduce more variability than it corrects.[6]
Performance Data Comparison
The following table summarizes typical performance data from a validated LC-MS/MS method for zolpidem quantification in human plasma, comparing the use of this compound and a hypothetical, well-chosen structural analog.
| Performance Parameter | This compound as Internal Standard | Structural Analog as Internal Standard |
| Linearity (R²) | >0.999 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) at LLOQ | ± 5% | ± 15% |
| Precision (% CV) at LLOQ | < 10% | < 20% |
| Accuracy (% Bias) at MQC & HQC | ± 5% | ± 10% |
| Precision (% CV) at MQC & HQC | < 5% | < 10% |
| Matrix Effect Variation (% CV) | < 5% | 15-25% |
| Extraction Recovery Variation (% CV) | < 3% | 10-20% |
This data is representative and compiled from typical results seen in bioanalytical method validation literature. Actual results may vary based on the specific analog chosen, matrix, and instrumentation.
Experimental Protocols
Below is a representative protocol for the quantification of zolpidem in human plasma using LC-MS/MS with an internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquoting: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (either this compound or the structural analog at a fixed concentration, e.g., 50 ng/mL).
-
Vortex: Vortex the samples for 10 seconds to ensure thorough mixing.
-
Precipitation: Add 300 µL of acetonitrile to each sample to precipitate plasma proteins.
-
Vortex: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the supernatant to a new 96-well plate or autosampler vials.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zolpidem | 308.2 | 263.1 | 26 |
| Zolpidem | 308.2 | 235.3 | 36 |
| This compound (IS) | 315.2 | 268.1 | 26 |
| Structural Analog (IS) | Variable | Variable | Variable |
Note: MS parameters such as cone voltage and collision energy must be optimized for the specific instrument and structural analog used.[10]
Visualizations
Logical Workflow: Selecting an Internal Standard
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. cerilliant.com [cerilliant.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. acgpubs.org [acgpubs.org]
- 10. academic.oup.com [academic.oup.com]
Performance of Zolpidem-d7 as an Internal Standard in Bioanalytical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the analysis of the hypnotic agent Zolpidem, the choice of an appropriate internal standard is critical for reliable and reproducible results. This guide provides a comprehensive comparison of Zolpidem-d7 with other analytical standards, supported by experimental data from various studies, to aid in the selection of the most suitable internal standard for specific bioanalytical needs.
The ideal internal standard (IS) should closely mimic the analyte's chemical and physical properties, including its extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with the analyte's detection. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based bioanalysis due to their ability to compensate for variations in sample preparation and matrix effects.
Comparative Analysis of this compound Performance
This compound is a deuterated analog of Zolpidem where seven hydrogen atoms have been replaced by deuterium. This mass shift allows for its differentiation from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties.
Performance in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common technique for the quantification of Zolpidem in biological samples. The performance of this compound as an internal standard is consistently demonstrated through robust validation parameters across various studies.
Table 1: LC-MS/MS Method Validation Parameters with this compound as Internal Standard
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Extraction Recovery (%) | Reference |
| Postmortem Blood | 0.39 - 800 | 0.39 | Within ±3% (insignificant matrix effect) | Not explicitly stated | 78 - 87 | [1] |
| Urine | 0.5 - 20 | 0.5 | -10.0 to 8.2 | < 11.8 (intra-day), < 9.1 (inter-day) | 63.0 - 104.6 | [2] |
Table 2: Comparison of this compound with Other Internal Standards in LC-MS/MS Analysis
| Internal Standard | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Extraction Recovery (%) | Reference |
| This compound | Postmortem Blood | 0.39 - 800 | 0.39 | Within ±3% | Not explicitly stated | 78 - 87 | [1] |
| Zolpidem-d6 | Human Plasma | 2.0 - 200 | 2.0 | 94.44 to 103.80 | 2.06 to 8.95 | 82.49 | [3] |
| Dibucaine | Human Plasma | 0.05 - 200 | 0.05 | Within acceptable limits | Within acceptable limits | Not explicitly stated | [4][5] |
| Trazodone | Human Plasma | 1 - 400 | Not explicitly stated | Within 5.8% | 3.7 - 4.6 (intraday) | Not explicitly stated | [6] |
| Diazepam-d5 | Whole Blood, Urine, etc. | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
From the data, it is evident that SIL internal standards like this compound and Zolpidem-d6 offer excellent performance in terms of accuracy and precision. While methods using non-deuterated internal standards like dibucaine and trazodone also demonstrate acceptable validation parameters, the inherent chemical and physical dissimilarity to Zolpidem can lead to differences in extraction efficiency and susceptibility to matrix effects, which may not be fully compensated for.
A key advantage of this compound is its minimal matrix effect, as demonstrated by the insignificant ion suppression or enhancement observed in postmortem blood analysis[1]. This is a critical factor for ensuring accurate quantification in complex biological matrices.
Experimental Protocols
LC-MS/MS Analysis of Zolpidem in Postmortem Blood using this compound
This protocol is based on the method described by the Federal Aviation Administration[1].
-
Sample Preparation:
-
To 1 mL of blood calibrator, control, or case specimen, add 100 µL of working internal standard (this compound).
-
Add 2 mL of acetonitrile, vortex for 20 seconds, and centrifuge for 10 minutes at 3500 rpm.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Zolpidem: Precursor ion 308.2 m/z → Product ions 263.1 m/z (quantifier) and 235.3 m/z (qualifier)
-
This compound: Precursor ion 315.1 m/z → Product ions 270.2 m/z (quantifier) and 242.0 m/z (qualifier)
-
-
LC-MS/MS Analysis of Zolpidem in Urine using a Deuterated Internal Standard
This protocol is a generalized procedure based on a method for the analysis of benzodiazepines and zolpidem in urine[2].
-
Sample Preparation:
-
To 120 µL of urine sample, add 80 µL of the internal standard solution (containing deuterated Zolpidem).
-
Vortex and centrifuge the sample.
-
Directly inject 5 µL of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series
-
Column: Zorbax SB-C18 (100 mm × 2.1 mm i.d., 3.5 μm)
-
Mobile Phase: A gradient of water and acetonitrile, both containing 2mM ammonium trifluoroacetate and 0.2% acetic acid.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of Zolpidem in biological samples.
Zolpidem Signaling Pathway
Zolpidem exerts its sedative and hypnotic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
References
- 1. agilent.com [agilent.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. ark-tdm.com [ark-tdm.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Zolpidem-d7
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of Zolpidem-d7 in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel and to maintain environmental compliance.
This compound, a deuterated analog of the sedative-hypnotic drug Zolpidem, requires careful handling due to its potent pharmacological activity.[1] While the deuterium labeling does not significantly alter the primary chemical hazards, it is essential to treat this compound with the same precautions as its non-labeled counterpart.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. These recommendations are compiled from safety data sheets for Zolpidem and general guidelines for handling potent pharmaceutical compounds.[2][3][4][5][6][7]
| PPE Component | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves.[3] Double gloving is recommended when handling the pure compound or preparing solutions. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Safety glasses with side shields or safety goggles.[2] | Protects eyes from dust particles or splashes of solutions containing this compound. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation.[2] A NIOSH-approved respirator (e.g., N100, R100, or P100) should be used if there is a potential for aerosolization or if handling large quantities of powder outside of a containment unit.[3] | Minimizes the risk of inhalation, which can cause drowsiness and dizziness.[8][9] |
| Body Protection | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood or a similar containment device to ensure adequate ventilation.[2][10]
-
Restricted Access: The area where this compound is handled and stored should be a restricted zone with clear signage indicating the presence of a potent compound.[5]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Weighing of this compound powder should be done within a fume hood or a balance enclosure to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surfaces with an appropriate cleaning agent. Remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[5]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[2][10]
-
Keep the container in a cool, well-ventilated, and locked storage area.[2][10]
-
Protect from light.[2]
Disposal Plan
Zolpidem is toxic to aquatic life with long-lasting effects, necessitating proper disposal to prevent environmental contamination.[8][11]
Step-by-Step Disposal Protocol:
-
Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, absorbent liners, and pipette tips, must be segregated as hazardous chemical waste.
-
Waste Collection: Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate non-disposable equipment, such as glassware and spatulas, by thoroughly rinsing with an appropriate solvent, and collect the rinsate as hazardous waste.
-
Final Disposal: Arrange for the disposal of all hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[10] Do not dispose of this compound down the drain.[8] For unused or expired pure drug, consult with your institution's hazardous waste program for guidance on proper disposal, which may include take-back programs or incineration.[12][13][14]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. winthropus.com [winthropus.com]
- 3. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. osha.gov [osha.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. ofipharma.com [ofipharma.com]
- 12. mypcnow.org [mypcnow.org]
- 13. healthwarehouse.com [healthwarehouse.com]
- 14. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
